molecular formula C5H6BrNO B599069 5-Bromo-2,4-dimethyl-oxazole CAS No. 187399-73-1

5-Bromo-2,4-dimethyl-oxazole

Cat. No.: B599069
CAS No.: 187399-73-1
M. Wt: 176.013
InChI Key: IPCANAGBSFRNQQ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethyl-oxazole is a versatile brominated heterocyclic compound valued as a key synthetic intermediate in medicinal chemistry and organic synthesis. The oxazole core is a privileged structure in drug discovery, and the bromine atom at the 5-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of more complex molecular architectures. Researchers utilize this compound in the development of potential pharmaceuticals, including investigations into anti-inflammatory, anticancer, and antimicrobial agents, as the incorporation of halogen atoms can enhance lipophilicity and improve passage through biomembranes . As a multifunctional building block, this compound is also employed in materials science, particularly in the synthesis of organic semiconductors and compounds with luminescent properties . This product is intended for research purposes only and is not classified as a drug, food additive, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCANAGBSFRNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696181
Record name 5-Bromo-2,4-dimethyl-1,3-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187399-73-1
Record name 5-Bromo-2,4-dimethyl-1,3-oxazole
Source EPA DSSTox
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Record name 5-bromo-2,4-dimethyl-1,3-oxazole
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-oxazole: Chemical Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Core Compound Data

This compound is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. Where experimental data is not available, predicted values are provided. For comparison, experimental data for the closely related compound 2,4,5-trimethyloxazole is also included.

PropertyThis compound2,4,5-Trimethyloxazole (Analogue for Comparison)
Molecular Formula C₅H₆BrNO[1]C₆H₉NO[2]
Molecular Weight 176.01 g/mol [1]111.14 g/mol [2]
CAS Number 187399-73-1[3]20662-84-4[2]
Boiling Point 189.5 ± 20.0 °C (Predicted)[4]133.0 - 134.0 °C (Experimental)[2]
Density 1.541 ± 0.06 g/cm³ (Predicted)[4]Not Available
pKa 0.12 ± 0.10 (Predicted)[4]Not Available
XLogP3 2.2[1]1.5[2]
Solubility Not AvailableWater: 2801 mg/L @ 25 °C (Estimated)[5]
Spectral Data
  • ¹H NMR: The spectrum of this compound is expected to show two singlets for the two methyl groups. Based on the data for 2,4,5-trimethyloxazole where methyl protons appear at δ 2.0-2.4 ppm, similar shifts are anticipated.[2] The absence of a proton at the 5-position will simplify the spectrum compared to unsubstituted oxazoles.

  • ¹³C NMR: The spectrum should display signals for the two methyl carbons, and the three carbons of the oxazole ring. In 2,4,5-trimethyloxazole, the ring carbons appear at δ 130.2, 142.6, and 158.7 ppm, and the methyl carbons at δ 9.7, 11.0, and 13.7 ppm.[2] For this compound, the C5 carbon will be significantly shifted due to the bromine substituent.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation of methyl-substituted oxazoles typically involves the loss of CH₃CN and HCO.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, established methods for the synthesis of substituted oxazoles can be adapted.

Synthesis of this compound

A plausible two-step synthesis involves the formation of 2,4,5-trimethyloxazole via the Robinson-Gabriel synthesis, followed by selective bromination at the 5-position.

Step 1: Synthesis of 2,4,5-Trimethyloxazole (adapted from the synthesis of 2,4,5-trimethyloxazole[2])

This step involves the Dakin-West reaction to form an α-acylamino ketone, followed by a Robinson-Gabriel cyclization.

  • Materials: Alanine, acetic anhydride, dimethylamino pyridine (DMAP), anhydrous sodium acetate, polyphosphoric acid (PPA).

  • Procedure:

    • A mixture of alanine, acetic anhydride, DMAP, and anhydrous sodium acetate is heated to 130°C for 5 hours to yield the α-acylamino ketone intermediate.[2]

    • The intermediate is then heated with polyphosphoric acid at 150°C for 2 hours to effect cyclodehydration to 2,4,5-trimethyloxazole.[2]

    • The product is purified by vacuum distillation.

Step 2: Bromination of 2,4,5-Trimethyloxazole

This step introduces the bromine atom at the 5-position of the oxazole ring.

  • Materials: 2,4,5-Trimethyloxazole, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄).

  • Procedure:

    • To a solution of 2,4,5-trimethyloxazole in CCl₄, add NBS and a catalytic amount of BPO.

    • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Robinson_Gabriel_Synthesis cluster_step1 Step 1: Dakin-West Reaction cluster_step2 Step 2: Robinson-Gabriel Cyclization cluster_step3 Step 3: Bromination A Alanine + Acetic Anhydride B α-Acylamino Ketone A->B DMAP, NaOAc, 130°C C 2,4,5-Trimethyloxazole B->C PPA, 150°C D This compound C->D NBS, BPO, CCl4

Synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 5-position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the palladium catalyst and the solvent.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling A This compound D Oxidative Addition (Pd(II) complex) A->D B Arylboronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regeneration G 5-Aryl-2,4-dimethyl-oxazole F->G

Suzuki-Miyaura cross-coupling of this compound.

Applications in Drug Development

Oxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The 2,4,5-trisubstituted oxazole scaffold is of particular interest in medicinal chemistry.

While specific biological data for this compound is not available, its structure suggests it could serve as a valuable intermediate for the synthesis of libraries of compounds for biological screening. The ability to introduce a variety of substituents at the 5-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR).

Hypothetical Signaling Pathway Inhibition

Many small molecule drugs function by inhibiting specific enzymes, such as kinases, in signaling pathways that are dysregulated in diseases like cancer. Oxazole-based compounds have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as a kinase inhibitor, blocking a downstream signaling cascade.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor Oxazole Derivative (Kinase Inhibitor) Inhibitor->KinaseB Inhibits

Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity, particularly in cross-coupling reactions, makes it a valuable building block for the creation of diverse molecular libraries for drug discovery and materials science. Further research into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

5-Bromo-2,4-dimethyl-oxazole molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-2,4-dimethyl-oxazole

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a halogenated heterocyclic compound. The oxazole ring is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The structure is substituted with a bromine atom at the 5-position and methyl groups at the 2- and 4-positions.

Chemical Identifiers and Molecular Formula

The key identifiers and molecular formula for this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name 5-bromo-2,4-dimethyl-1,3-oxazole[1]
CAS Number 187399-73-1[1][2][3]
Molecular Formula C₅H₆BrNO[1][2][3]
SMILES CC1=C(OC(=N1)C)Br[1][2]
InChI InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3[1]
InChIKey IPCANAGBSFRNQQ-UHFFFAOYSA-N[1]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. Please note that some of these values are predicted.

PropertyValueReference
Molecular Weight 176.01 g/mol [1][2]
Exact Mass 174.96328 Da[1]
Boiling Point (Predicted) 189.5 ± 20.0 °C[3]
Density (Predicted) 1.541 ± 0.06 g/cm³[3]
pKa (Predicted) 0.12 ± 0.10[3]
XLogP3 2.2[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route involves the bromination of a pre-formed 2,4-dimethyl-oxazole ring. One common method for the bromination of oxazoles is electrophilic substitution using a suitable brominating agent like N-Bromosuccinimide (NBS).

A generalized workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis Start 2,4-Dimethyl-oxazole Bromination Bromination with NBS in an inert solvent (e.g., THF) Start->Bromination Quenching Reaction Quenching (e.g., with Na₂S₂O₃ solution) Bromination->Quenching Extraction Work-up and Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS IR Infrared Spectroscopy (IR) Purified_Product->IR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

References

An In-depth Technical Guide to the Spectral Data of 5-Bromo-2,4-dimethyl-oxazole and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible, comprehensive experimental spectral data (NMR, IR, MS) for 5-Bromo-2,4-dimethyl-oxazole is limited. To fulfill the structural and informational requirements of this guide, spectral data for the closely related analogue, 5-Bromo-2,4-dimethylthiazole , is presented as a representative example where available. Methodologies and workflows are generally applicable to the characterization of similar small organic molecules.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a structured overview of the spectral characterization of 5-bromo-dimethyl-substituted heterocyclic compounds.

Spectral Data Summary

The following tables summarize the available spectral data for 5-Bromo-2,4-dimethylthiazole.

Table 1: ¹H NMR Spectral Data for 5-Bromo-2,4-dimethylthiazole
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data Not Available---
Table 2: ¹³C NMR Spectral Data for 5-Bromo-2,4-dimethylthiazole
Chemical Shift (δ) ppmAssignment
Data Not Available-
Table 3: IR Spectral Data for 5-Bromo-2,4-dimethylthiazole[1]
Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (methyl)
~1540MediumC=N stretch
~1440MediumC-H bend (methyl)
~1370MediumC-H bend (methyl)
~1050StrongC-S stretch (thiazole ring)
~870StrongC-H out-of-plane bend
~720StrongC-Br stretch

Note: The IR spectrum for 5-Bromo-2,4-dimethylthiazole is available on SpectraBase. The assignments are approximate and based on typical vibrational frequencies for the functional groups present.

Table 4: Mass Spectrometry Data for 5-Bromo-2,4-dimethylthiazole[1]
m/zRelative Intensity (%)Assignment
191/193High[M]⁺ (presence of Br isotopes)
112Medium[M - Br]⁺
71High[C₄H₅N]⁺
42Medium[C₂H₂N]⁺

Note: The mass spectrum (GC-MS) for 5-Bromo-2,4-dimethylthiazole is available on SpectraBase. The fragmentation pattern is consistent with the structure, showing the molecular ion peak with the characteristic isotopic pattern for bromine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for small organic molecules like 5-Bromo-2,4-dimethylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of ~12-16 ppm, a pulse width of ~30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : The carbon spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width is typically ~200-220 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid (KBr pellet) : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Solid (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.

    • Liquid/Solution : A drop of the liquid sample or a solution of the compound in a volatile solvent is placed between two salt plates (e.g., NaCl, KBr).

  • Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

  • Ionization Method : Electron Ionization (EI) is a common method for small, thermally stable molecules.

  • GC-MS Protocol :

    • Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

    • Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

    • Chromatographic Separation : The compound is separated from any impurities on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

    • Mass Analysis : As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a target compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Reporting (Data Tables, Guide) Interpretation->Reporting

Caption: Workflow for Synthesis and Spectral Characterization.

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-2,4-dimethyl-oxazole, a versatile heterocyclic building block. The presence of a bromine atom at the C5 position, coupled with methyl groups at C2 and C4, offers a unique platform for synthetic diversification. This document details the primary reaction pathways, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing detailed experimental protocols and quantitative data where available. The information herein is intended to serve as a critical resource for chemists engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position of the oxazole ring is a prime site for palladium-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds, making this compound an excellent substrate for elaborating molecular complexity. These reactions generally proceed through a common Pd(0)/Pd(II) catalytic cycle.

Palladium_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation pd2_intermediate R-Pd(II)-R' Ln transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0  Catalyst  Regeneration product R-R' reductive_elimination->product

Generalized Pd(0)/Pd(II) Catalytic Cycle.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling the bromo-oxazole with an organoboron reagent. This reaction is valued for its mild conditions and tolerance of various functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice can influence reaction time and yield. Pd(dppf)Cl₂ is often effective for heteroaryl halides.[1][2]
Ligand SPhos, XPhos, PPh₃Used with catalysts like Pd(OAc)₂. Not required for pre-formed complexes like Pd(PPh₃)₄.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of the base is typically used.[1]
Boron Reagent Aryl/Heteroaryl Boronic Acids or EstersTypically used in slight excess (1.1 - 1.5 equivalents).
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA mixture of organic solvent and water is common.[3][4]
Temperature 80 - 110 °CReaction temperature depends on the reactivity of the coupling partners.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent degradation of the catalyst.
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,2-dimethoxyethane (DME) and water, 4:1 v/v) via syringe.[1]

  • Heat the reaction mixture to 80 °C and stir vigorously.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,4-dimethyl-oxazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromo-oxazole with a primary or secondary amine.[5] This reaction is fundamental for synthesizing N-arylated heterocycles, which are common motifs in pharmaceuticals.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-X pd2_halide L-Pd(II)(Ar)X oa->pd2_halide amine_coordination Amine Coordination pd2_halide->amine_coordination HNR'R'' pd2_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_coordination->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR'R'' re->product

Buchwald-Hartwig Amination Catalytic Cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precatalysts.[6][7]
Ligand XPhos, BINAP, t-BuXPhosBulky, electron-rich phosphine ligands are crucial for this reaction.[6][8]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃Strong, non-nucleophilic bases are required.[6][9]
Amine Primary/Secondary Aryl or Alkyl AminesUsed in a slight excess (1.1 - 1.5 equivalents).
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.[9]
Temperature 80 - 110 °CReaction is typically heated to ensure a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and base from air and moisture.
  • To a dry, oven-baked sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon).

  • Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.[4]

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C(sp²)–C(sp) bond between the bromo-oxazole and a terminal alkyne.[10] This reaction is often co-catalyzed by a copper(I) salt.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Standard catalysts for Sonogashira reactions.[11]
Cu Co-catalyst CuITypically used in catalytic amounts (2-10 mol%).[12]
Ligand PPh₃Often used in conjunction with Pd(OAc)₂.
Base Et₃N, DIPEAA strong amine base is used as the solvent and acid scavenger.[12]
Alkyne Terminal AlkynesUsed in slight excess (1.2 - 1.5 equivalents).
Solvent THF, DMF, or the amine base itselfAnhydrous conditions are preferred.
Temperature Room Temperature to 80 °CReaction conditions are generally mild.[13]
Atmosphere Inert (Argon or Nitrogen)Important for catalyst stability.
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide co-catalyst (4-5 mol%).[3]

  • Add an anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 5-alkynyl-2,4-dimethyl-oxazole.

Heck Reaction

The Heck reaction involves the coupling of the bromo-oxazole with an alkene to form a substituted alkene, typically with high stereoselectivity.

Table 4: Representative Conditions for Heck Reaction

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, PdCl₂Simple palladium salts are often effective.[14]
Ligand PPh₃, P(o-tol)₃Phosphine ligands are commonly used to stabilize the catalyst.[4]
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required.[14]
Alkene Styrenes, Acrylates, AcrylonitrilesElectron-deficient alkenes often work well. Used in excess (1.5-2.0 equiv.).
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are typical.[14]
Additive Phase-transfer catalyst (e.g., TBAB)Can be beneficial, especially under solvent-free conditions or with less reactive bromides.[15]
Temperature 80 - 140 °CHigher temperatures are often required for bromoarenes.[16]
Atmosphere Inert (Argon or Nitrogen)Recommended to prevent side reactions.
  • In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).[4]

  • Add the base (e.g., Et₃N, 2.0 equiv.) and the alkene (1.5 equiv.).

  • Add an anhydrous solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling utilizes an organotin reagent to form a new C-C bond with the bromo-oxazole.[17] While powerful, the toxicity of organotin compounds is a significant drawback.[18]

Table 5: Representative Conditions for Stille Coupling

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(0) catalysts are standard.[18]
Tin Reagent Aryl-, Heteroaryl-, or VinylstannanesTypically used in a slight excess (1.1 equiv.).
Solvent Toluene, THF, DMFAnhydrous, non-protic solvents are required.
Additive LiCl, CuIAdditives can accelerate the transmetalation step.
Temperature 80 - 110 °CReaction is typically heated.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.).[19]

  • Add the anhydrous solvent (e.g., Toluene).

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[19]

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and filter it through a plug of celite or silica gel, eluting with an organic solvent.

  • Concentrate the filtrate and purify by column chromatography.

Metal-Halogen Exchange: Lithiation

The bromine atom at the C5 position can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This generates a highly reactive 5-lithio-2,4-dimethyl-oxazole intermediate, which can be trapped with various electrophiles to install a wide range of functional groups.

Lithiation_Workflow start This compound in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi step1->step2 intermediate 5-Lithio-2,4-dimethyl-oxazole (Reactive Intermediate) step2->intermediate step3 Quench with Electrophile (E+) intermediate->step3 product 5-E-2,4-dimethyl-oxazole step3->product

General Workflow for Lithiation and Electrophilic Quench.

Table 6: Representative Conditions for Lithiation

ParameterRecommended ConditionsNotes
Lithium Reagent n-Butyllithium (n-BuLi)Typically 1.1 - 1.2 equivalents are used.
Solvent Anhydrous THF, Diethyl EtherMust be completely dry to avoid quenching the organolithium.
Temperature -78 °CLow temperature is critical to prevent side reactions and decomposition.
Atmosphere Inert (Argon or Nitrogen)Strictly required to exclude air and moisture.
Electrophiles CO₂, Aldehydes, Ketones, Alkyl Halides, etc.The choice of electrophile determines the final product.
  • To an oven-dried, three-necked flask equipped with a thermometer and under a positive pressure of argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude material by column chromatography or distillation.

Conclusion

This compound is a highly functionalized and reactive building block for organic synthesis. Its C5-bromo substituent provides a reliable handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, enabling the facile construction of C-C and C-N bonds. Furthermore, the susceptibility of the C-Br bond to metal-halogen exchange opens up a complementary pathway for functionalization via organolithium intermediates. The protocols and data presented in this guide highlight the compound's significant potential for the synthesis of complex molecules, making it a valuable resource for researchers in drug discovery and materials science.

References

An In-depth Technical Guide on the Stability and Storage of 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental stability and degradation data specifically for 5-Bromo-2,4-dimethyl-oxazole are not extensively available in peer-reviewed literature or public databases. The following guide is based on the established chemical principles of the oxazole ring system, brominated heterocyclic compounds, and general best practices for chemical storage and handling.

Executive Summary

This compound is a substituted heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The stability of this molecule is primarily dictated by the chemical nature of the oxazole ring and the influence of its substituents. The oxazole ring is generally aromatic and thermally stable but is susceptible to cleavage under strongly acidic, basic, or oxidative conditions.[1][2][3][4] Proper storage and handling are critical to prevent degradation and ensure the compound's integrity for research and development purposes. This guide outlines the key stability considerations, recommended storage protocols, and generalized experimental methods for stability assessment.

Chemical Stability Profile

The stability of this compound is influenced by several factors inherent to its structure.

The Oxazole Ring

The 1,3-oxazole ring is an aromatic heterocycle, which confers a degree of thermal stability.[2][4] However, the presence of two heteroatoms (nitrogen and oxygen) creates an electron-deficient ring system that is prone to certain types of degradation, particularly ring-opening reactions.[1][2]

  • Acidic Conditions: The oxazole ring is susceptible to decomposition and cleavage in the presence of strong, concentrated acids.[1] The nitrogen atom can be protonated, activating the ring for nucleophilic attack and subsequent opening.

  • Basic Conditions: Strong bases, especially organolithium reagents like n-BuLi, can deprotonate the ring, which may lead to ring-opening to form an isonitrile intermediate.[1] While the methyl groups on this compound may offer some steric hindrance, strong basic conditions should still be avoided.

  • Oxidative and Reductive Cleavage: Strong oxidizing agents such as potassium permanganate or ozone can cause oxidative cleavage of the oxazole ring.[1][2][5] Certain reducing agents may also lead to ring-opened products.[2]

  • Photolytic Sensitivity: Oxazole rings can undergo photolysis, leading to the formation of oxidation products or rearrangement.[3]

Influence of Substituents

The bromo- and dimethyl- groups on the oxazole ring modify its reactivity and stability:

  • Bromine Atom: The C5-bromo substituent makes this position a potential site for nucleophilic substitution or metal-catalyzed cross-coupling reactions. While the C-Br bond is relatively stable, it can be a reactive handle under specific synthetic conditions.

  • Methyl Groups: The methyl groups at the C2 and C4 positions are electron-donating, which can slightly increase the electron density of the ring, potentially influencing its susceptibility to electrophilic attack (which is generally difficult on the oxazole ring) and nucleophilic attack.

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions

Proper storage is essential to minimize degradation from environmental factors.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage.[6]Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]Prevents oxidation and reactions with atmospheric moisture.[7]
Light Store in an amber, light-resistant container.[6][7]Protects the compound from photolytic degradation.[3]
Moisture Keep container tightly sealed. Store in a desiccator.Prevents hydrolysis and moisture-mediated degradation. The oxazole ring can be sensitive to ring-opening in the presence of nucleophiles like water, especially under non-neutral pH.[8]
Purity Store the compound in its purest form. Impurities can sometimes catalyze degradation.To ensure compound integrity and prevent unforeseen side reactions.
Handling Procedures

Safe and careful handling will preserve the compound's quality and ensure user safety.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents to prevent chemical reactions and degradation.[1][10]

  • Dispensing: When dispensing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[6] After use, purge the container with an inert gas before sealing to extend shelf life.[6]

Generalized Experimental Protocol for Stability Assessment

For compounds with limited stability data like this compound, a forced degradation study is a standard approach to identify potential degradation pathways and assess stability.

Objective

To determine the intrinsic stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials and Methods
  • Compound: this compound, high purity.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., Acetonitrile, Water, Methanol).

  • Equipment: HPLC or UPLC system with a UV/Vis or PDA detector, LC-MS system for peak identification, pH meter, calibrated oven, photostability chamber.

Experimental Procedure
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).

    • Photolytic Stress: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage degradation of the parent compound.

    • Use LC-MS to identify the mass of any significant degradation products to propose degradation pathways.

Visualizations

The following diagrams illustrate the logical relationships in compound stability and a generalized workflow for assessing it.

Factors Influencing Stability of this compound cluster_factors Environmental Stress Factors Compound This compound Degradation Chemical Degradation (e.g., Ring Opening, Hydrolysis) Heat Heat / Thermal Stress Heat->Degradation Accelerates Reactions Light Light (UV/Vis) Light->Degradation Photolysis Acid Strong Acids Acid->Degradation Acid-catalyzed Cleavage Base Strong Bases Base->Degradation Base-catalyzed Cleavage Oxidants Oxidizing Agents Oxidants->Degradation Oxidative Cleavage Moisture Moisture / Water Moisture->Degradation Hydrolysis

Caption: Key factors leading to the chemical degradation of substituted oxazoles.

Generalized Workflow for Chemical Stability Assessment start Prepare Compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Sample at Time Intervals stress->sample sample->sample Repeat analyze Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) sample->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants analyze->evaluate report Report Stability Profile & Degradation Pathways evaluate->report

Caption: A typical experimental workflow for assessing the stability of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2,4-dimethyloxazole with various aryl and heteroaryl boronic acids. The oxazole moiety is a prevalent scaffold in medicinal chemistry, and this protocol offers a robust method for the synthesis of functionalized 2,4,5-trisubstituted oxazoles. The described methodology is characterized by good yields and broad functional group tolerance, making it a valuable tool for drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The 2,4,5-trisubstituted oxazole core is a key structural motif in numerous biologically active molecules. The protocol detailed herein describes the efficient coupling of 5-bromo-2,4-dimethyloxazole with various boronic acids to generate a library of substituted oxazole derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2,4-dimethyloxazole, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromo-2,4-dimethyl-oxazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 5-bromo-2,4-dimethyloxazole, the arylboronic acid, and the base.

  • The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst and ligand (if separate).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of 5-bromo-2,4-dimethyloxazole based on protocols for similar heteroaryl bromides.[5][6] Optimization may be necessary to achieve the best results for specific substrates.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane901275-90
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)100880-95
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (3)DME851670-85
4PEPPSI-IPr (2)-K₂CO₃ (2)DMAc120678-92

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Figure 1: Suzuki Coupling Catalytic Cycle cluster_cycle Figure 1: Suzuki Coupling Catalytic Cycle cluster_inputs Figure 1: Suzuki Coupling Catalytic Cycle cluster_output Figure 1: Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_intermediate R¹-Pd(II)L₂-R² Transmetalation->PdII_intermediate RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product R1X This compound (R¹-X) R1X->OxAdd R2B Arylboronic Acid (R²-B(OH)₂) R2B->Transmetalation Base Base Base->Transmetalation

Caption: Figure 1: Suzuki Coupling Catalytic Cycle

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base start->reagents inert Purge with Inert Gas (Ar or N₂) reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst reaction Heat and Stir (80-100°C, 2-24h) catalyst->reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Figure 2: Experimental Workflow

Troubleshooting

IssuePossible CauseSuggested Solution
No Reaction Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Low Yield Inefficient base or solventScreen different bases (e.g., K₃PO₄, CsF) and solvent systems.
Short reaction timeExtend the reaction time and monitor by TLC/LC-MS.
Protodeboronation Presence of water; harsh conditionsUse anhydrous solvents and reagents. Consider milder bases or lower temperatures. Use a more stable boronic ester (e.g., pinacol ester).[7]
Dehalogenation Catalyst deactivation; presence of H₂ sourceEnsure thorough degassing of the solvent. Use a different ligand or catalyst system.
Homocoupling Presence of oxygenProperly degas the reaction mixture. Use a Pd(0) source or a pre-catalyst that efficiently generates the active species.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl- and 5-heteroaryl-2,4-dimethyloxazoles. The protocol provided offers a solid foundation for researchers to develop a wide array of substituted oxazole derivatives for applications in medicinal chemistry and materials science. The versatility of the reaction allows for the introduction of diverse functionalities, facilitating the exploration of structure-activity relationships.

References

Stille Reaction Conditions for 5-Bromo-Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Stille cross-coupling reaction for the functionalization of 5-bromo-oxazoles. This powerful carbon-carbon bond-forming reaction offers a versatile method for the synthesis of a wide array of 5-substituted oxazoles, which are key structural motifs in numerous biologically active compounds and functional materials. This document outlines typical reaction conditions, detailed experimental protocols, and the underlying catalytic cycle.

Introduction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] For the synthesis of 5-substituted oxazoles, 5-bromo-oxazoles serve as readily accessible electrophilic partners. The reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and typically neutral and mild reaction conditions.[1][2] This makes the Stille coupling a robust tool in complex molecule synthesis, allowing for the introduction of alkyl, vinyl, aryl, and alkynyl moieties at the C5 position of the oxazole ring.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-understood catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-bromo-oxazole, breaking the carbon-bromine bond and forming a Pd(II) complex.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step in the catalytic cycle.

  • Reductive Elimination: The two organic groups on the palladium complex (the oxazolyl group and the group from the organostannane) are coupled and eliminated from the palladium center, forming the desired 5-substituted oxazole product and regenerating the active Pd(0) catalyst.

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 5-Bromo-oxazole PdII_complex [5-Oxazolyl-Pd(II)L2Br] OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R-Sn(Alkyl)3 PdII_R [5-Oxazolyl-Pd(II)L2R] Transmetal->PdII_R Br-Sn(Alkyl)3 RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 5-R-oxazole Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh 5-bromo-oxazole, Pd catalyst, and ligand inert Establish inert atmosphere (N2/Ar) reagents->inert glassware Flame-dry glassware under vacuum glassware->inert add_solvents Add anhydrous, degassed solvent inert->add_solvents add_stannane Add organostannane reagent add_solvents->add_stannane heating Heat reaction mixture with stirring add_stannane->heating monitoring Monitor progress by TLC/LC-MS heating->monitoring quench Cool to room temp. and dilute monitoring->quench wash Aqueous workup (KF) to remove tin quench->wash dry Dry organic layer and concentrate wash->dry purify Purify by column chromatography dry->purify Characterization Characterization purify->Characterization

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2,4-dimethyl-oxazole with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction using 5-Bromo-2,4-dimethyl-oxazole as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes, offering a versatile method for the synthesis of substituted alkenes.[1] The resulting vinyl-oxazole derivatives are valuable building blocks in medicinal chemistry and drug development due to the prevalence of the oxazole motif in biologically active compounds.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinyl-oxazole product and a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical reagents, catalysts, and conditions for the Heck reaction of this compound with representative alkenes such as styrene and acrylates. Please note that specific yields are highly dependent on the exact substrates and reaction conditions and may require optimization.

Table 1: Key Reaction Components

ComponentExampleTypical Molar Ratio (vs. Bromo-oxazole)Function
Aryl HalideThis compound1.0Substrate
AlkeneStyrene, n-Butyl Acrylate, Ethyl Acrylate1.1 - 2.0Coupling Partner
Palladium CatalystPalladium(II) Acetate (Pd(OAc)₂)0.01 - 0.05Catalyst Precursor
LigandTriphenylphosphine (PPh₃), Tri(o-tolyl)phosphine0.02 - 0.10Stabilizes Pd(0) catalyst
BaseTriethylamine (Et₃N), Sodium Carbonate (Na₂CO₃)1.5 - 3.0Regenerates Pd(0) catalyst
SolventN,N-Dimethylformamide (DMF), Acetonitrile (MeCN)-Reaction Medium

Table 2: Representative Reaction Conditions and Expected Outcomes

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Expected ProductRepresentative Yield Range (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF100 - 12012 - 24(E)-2,4-Dimethyl-5-styryl-oxazole70 - 90
n-Butyl AcrylatePd(OAc)₂ / PPh₃Na₂CO₃DMF100 - 12012 - 24(E)-Butyl 3-(2,4-dimethyl-oxazol-5-yl)acrylate65 - 85
Ethyl AcrylatePd(OAc)₂ / PPh₃Et₃NMeCN80 - 10016 - 24(E)-Ethyl 3-(2,4-dimethyl-oxazol-5-yl)acrylate60 - 80

Experimental Protocols

The following are detailed, representative protocols for the Heck reaction of this compound with styrene and n-butyl acrylate.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents can be hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Heck Reaction with Styrene

Objective: To synthesize (E)-2,4-Dimethyl-5-styryl-oxazole.

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) Acetate (e.g., 0.02 eq) and Triphenylphosphine (e.g., 0.04 eq).

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add this compound (1.0 eq), Styrene (1.5 eq), and Triethylamine (2.0 eq) to the flask.

  • Equip the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-2,4-Dimethyl-5-styryl-oxazole.

Protocol 2: Heck Reaction with n-Butyl Acrylate

Objective: To synthesize (E)-Butyl 3-(2,4-dimethyl-oxazol-5-yl)acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine Palladium(II) Acetate (e.g., 0.03 eq) and Triphenylphosphine (e.g., 0.06 eq).

  • Add anhydrous DMF.

  • Add this compound (1.0 eq), n-butyl acrylate (1.5 eq), and Sodium Carbonate (2.5 eq).

  • Attach a condenser and heat the mixture to 110 °C with efficient stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (this compound) PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene Pi_Complex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ Alkene_Coord->Pi_Complex Mig_Insert Migratory Insertion Pi_Complex->Mig_Insert Alkyl_Pd R-CH₂-CH(Ar)-Pd(II)L₂-Br Mig_Insert->Alkyl_Pd Beta_Elim β-Hydride Elimination Alkyl_Pd->Beta_Elim Product_Complex [Product + H-Pd(II)L₂-Br] Beta_Elim->Product_Complex Red_Elim Reductive Elimination Product_Complex->Red_Elim Base Red_Elim->Pd0 Regenerated Catalyst

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow A 1. Add Pd Catalyst & Ligand to Flask B 2. Add Anhydrous Solvent A->B C 3. Add this compound B->C D 4. Add Alkene & Base C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool to RT & Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: General workflow for the Heck reaction experiment.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-Bromo-2,4-dimethyl-oxazole. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting 5-alkynyl-2,4-dimethyl-oxazole scaffold is a valuable building block in the development of new pharmaceutical agents due to the diverse biological activities exhibited by oxazole derivatives.[1][2][3]

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] For drug development professionals, this reaction is of particular interest as it allows for the introduction of diverse alkynyl moieties onto the oxazole core, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[3] The oxazole nucleus is a "privileged" structure found in numerous biologically active compounds, exhibiting a range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2]

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound is depicted below:

G cluster_0 Sonogashira Coupling Reaction This compound This compound +_1 + This compound->+_1 Terminal Alkyne Terminal Alkyne +_1->Terminal Alkyne -> Pd Catalyst, Cu(I) co-catalyst, Base, Solvent Terminal Alkyne->-> 5-Alkynyl-2,4-dimethyl-oxazole 5-Alkynyl-2,4-dimethyl-oxazole ->->5-Alkynyl-2,4-dimethyl-oxazole +_2 + 5-Alkynyl-2,4-dimethyl-oxazole->+_2 Byproduct HBr • Base +_2->Byproduct

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and expected yields based on protocols for structurally similar brominated heterocycles.[4][5][6][7] Optimization is recommended for specific substrates and scales.

EntryTerminal Alkyne (R)Pd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF60485-95
24-MethoxyphenylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF80680-90
31-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100375-85
4TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene70590-98
53-EthynylpyridinePd(OAc)₂ (2) / SPhos (4)CuI (5)K₃PO₄Dioxane1001270-80

Experimental Protocols

The following is a general experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established methodologies for similar heterocyclic systems.[5][6][8]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent and the amine base. Stir the mixture for a few minutes.

  • Add this compound to the mixture, followed by the dropwise addition of the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60-100 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-alkynyl-2,4-dimethyl-oxazole.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling of this compound.

G reagents Reagents: - this compound - Terminal Alkyne - Pd Catalyst - CuI - Base - Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring In-process control workup Work-up (Filtration & Concentration) reaction->workup Upon completion monitoring->reaction purification Purification (Column Chromatography) workup->purification product Pure 5-Alkynyl-2,4-dimethyl-oxazole purification->product

Caption: Experimental workflow for Sonogashira coupling.

Catalytic Cycle

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (R-Br) alkynyl_pd R-Pd(II)-C≡CR'(L₂) alkynyl_pd->pd0 Reductive Elimination product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex Transmetalation cu_salt Cu(I) cu_acetylide->cu_salt Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Base

Caption: Simplified Sonogashira catalytic cycle.

Applications in Drug Development

The synthesis of 5-alkynyl-2,4-dimethyl-oxazoles via Sonogashira coupling provides a versatile platform for the development of novel therapeutic agents. The oxazole moiety is a key component in numerous FDA-approved drugs.[3] The introduction of the alkynyl group offers several advantages:

  • Structural Diversity: The terminal alkyne can be further functionalized, for example, through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate a library of diverse compounds for high-throughput screening.

  • Modulation of Pharmacological Activity: The nature of the 'R' group on the alkyne can significantly influence the biological activity of the molecule, allowing for fine-tuning of its properties.[2]

  • Bioisosteric Replacement: The alkynyl group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.

Substituted oxazoles have demonstrated a wide range of pharmacological activities, and the novel 5-alkynyl-2,4-dimethyl-oxazole derivatives are promising candidates for screening in various therapeutic areas, including:

  • Anticancer Agents: Many oxazole-containing compounds exhibit potent anticancer activity.[2]

  • Antimicrobial Agents: The oxazole scaffold is present in several antibacterial and antifungal drugs.[2][9]

  • Anti-inflammatory Agents: Oxazole derivatives have been investigated for their anti-inflammatory properties.[2]

Logical Relationship for Drug Discovery

The following diagram illustrates the logical progression from the Sonogashira coupling reaction to the identification of potential drug candidates.

G start This compound sonogashira Sonogashira Coupling (with various alkynes) start->sonogashira library Library of 5-Alkynyl-2,4-dimethyl-oxazoles sonogashira->library screening Biological Screening (e.g., anticancer, antimicrobial assays) library->screening hits Identification of 'Hit' Compounds screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: Drug discovery workflow utilizing Sonogashira coupling.

References

Application Notes and Protocols for Negishi Coupling with 5-Bromo-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and pharmaceutical agents. The functionalization of the oxazole ring is a key strategy in medicinal chemistry for the generation of novel molecular entities with diverse pharmacological profiles. Among the various cross-coupling methodologies, the Negishi coupling offers a powerful and versatile tool for the formation of carbon-carbon bonds. This reaction utilizes organozinc reagents, which exhibit high functional group tolerance and reactivity, enabling the coupling of a wide range of substrates under relatively mild conditions.

These application notes provide a detailed overview and experimental protocols for the successful implementation of the Negishi cross-coupling reaction with 5-bromo-oxazole derivatives. The information presented is intended to guide researchers in the synthesis of 5-aryl-, 5-heteroaryl-, and 5-alkyl-oxazoles, which are valuable intermediates in drug discovery and development.

Reaction Principle

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. In the context of this application, an organozinc reagent (R-ZnX) couples with a 5-bromo-oxazole derivative to form a new carbon-carbon bond at the C5 position of the oxazole ring. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the 5-bromo-oxazole, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.

Key Advantages of the Negishi Coupling for 5-Bromo-Oxazole Derivatives

  • High Functional Group Tolerance: Organozinc reagents are compatible with a wide array of functional groups, including esters, amides, and nitriles, which are often present in drug-like molecules.

  • Mild Reaction Conditions: The Negishi coupling can often be performed at or slightly above room temperature, preserving sensitive functional groups within the substrates.

  • High Reactivity: Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reaction times and higher yields.

  • Versatility: A broad range of organozinc reagents, including aryl, heteroaryl, and alkylzinc species, can be employed, allowing for the introduction of diverse substituents at the 5-position of the oxazole ring.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Organozinc reagents are sensitive to air and moisture and should be handled with care. They can be prepared in situ or used as commercially available solutions.

  • The choice of palladium catalyst and ligand is crucial for reaction efficiency and should be optimized for specific substrates.

Protocol 1: In Situ Preparation of Arylzinc Reagent and Subsequent Negishi Coupling

This protocol is adapted from procedures for the Negishi coupling of similar heterocyclic halides.[1][2][3]

Materials:

  • Aryl bromide or iodide (1.1 equivalents)

  • Activated zinc dust (1.5 equivalents)

  • Anhydrous THF

  • 5-Bromo-oxazole derivative (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous THF

Procedure:

  • Preparation of the Arylzinc Reagent (in situ):

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add activated zinc dust.

    • Add a solution of the aryl bromide or iodide in anhydrous THF.

    • Stir the mixture at room temperature. The formation of the organozinc reagent can be initiated by gentle heating or the addition of a small crystal of iodine. The reaction is typically complete within 2-4 hours. The resulting grey slurry of the arylzinc reagent is used directly in the next step.

  • Negishi Coupling:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the 5-bromo-oxazole derivative and the palladium catalyst in anhydrous THF.

    • Slowly add the freshly prepared arylzinc reagent slurry to the solution of the 5-bromo-oxazole derivative via cannula.

    • Stir the reaction mixture at room temperature or heat to reflux (typically 50-70 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Negishi cross-coupling of 5-bromo-oxazole derivatives with various organozinc reagents. The data is compiled from analogous reactions with similar heterocyclic substrates and serves as a guide for reaction optimization.

Table 1: Negishi Coupling of 5-Bromo-oxazole with Various Arylzinc Reagents

EntryArylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd₂(dba)₃ (2)SPhos (4)THF601285-95
24-Methoxyphenylzinc bromidePd(PPh₃)₄ (5)-THF651680-90
32-Thienylzinc chloridePdCl₂(dppf) (3)-Dioxane80875-85
44-Cyanophenylzinc bromidePd(OAc)₂ (2)XPhos (4)THF502470-80

Table 2: Influence of Catalyst and Ligand on the Negishi Coupling of 5-Bromo-2-methyloxazole with Phenylzinc Chloride

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-THF651288
2Pd₂(dba)₃ (2)P(o-tol)₃ (4)THFRT1882
3Pd(OAc)₂ (2)SPhos (4)Dioxane701092
4NiCl₂(dppe) (5)-THF652465

Visualizations

Reaction Scheme

Caption: General scheme of the Negishi coupling of 5-bromo-oxazole.

Experimental Workflow

Experimental_Workflow Start Start: Flame-dried glassware under inert atmosphere Step1 Prepare Arylzinc Reagent: - Add activated zinc dust. - Add aryl halide in anhydrous THF. - Stir at room temperature. Start->Step1 Step2 Set up Coupling Reaction: - In a separate flask, dissolve 5-bromo-oxazole and palladium catalyst in anhydrous THF. Step1->Step2 Step3 Combine Reagents: - Slowly transfer the arylzinc slurry to the oxazole solution. Step2->Step3 Step4 Reaction: - Stir at room temperature or heat (50-70 °C). - Monitor by TLC or LC-MS. Step3->Step4 Step5 Workup: - Quench with saturated aq. NH₄Cl. - Extract with organic solvent. Step4->Step5 Step6 Purification: - Wash, dry, and concentrate organic layers. - Purify by flash column chromatography. Step5->Step6 End Final Product: 5-Aryl-oxazole Derivative Step6->End

Caption: Experimental workflow for Negishi coupling.

References

Application Notes and Protocols: Functionalization of 5-Bromo-2,4-dimethyl-oxazole via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 5-Bromo-2,4-dimethyl-oxazole. This method leverages a lithium-halogen exchange reaction to generate a highly reactive 5-lithio-2,4-dimethyl-oxazole intermediate, which can then be quenched with a variety of electrophiles to introduce diverse functional groups at the 5-position of the oxazole ring. This versatile strategy is a valuable tool for the synthesis of novel substituted oxazoles for applications in medicinal chemistry and materials science.

The 5-substituted-2,4-dimethyloxazole core is a privileged scaffold in many biologically active compounds. The ability to readily introduce a wide range of substituents at this position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Workflow

The overall experimental process for the lithiation and functionalization of this compound is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware and Solvents C Dissolve this compound in THF A->C B Prepare Inert Atmosphere (N2 or Ar) B->C D Cool to -78 °C C->D E Add n-Butyllithium (n-BuLi) dropwise D->E F Stir for 30-60 min at -78 °C (Formation of 5-lithio-2,4-dimethyl-oxazole) E->F G Add Electrophile (E+) F->G H Warm to Room Temperature G->H I Quench with Saturated aq. NH4Cl H->I J Extract with Organic Solvent (e.g., EtOAc) I->J K Dry Organic Layer (e.g., Na2SO4) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

Caption: Experimental workflow for the lithiation and functionalization of this compound.

Data Presentation: Functionalization of 5-Lithiooxazoles

The following table summarizes the expected products and approximate yields for the reaction of 5-lithio-2,4-dimethyl-oxazole with various electrophiles. The yields are based on published data for analogous 5-lithiooxazole systems and serve as a general guide. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Electrophile (E+)ProductApproximate Yield (%)
Benzaldehyde(2,4-Dimethyl-oxazol-5-yl)-phenyl-methanol70-85
Acetone2-(2,4-Dimethyl-oxazol-5-yl)-propan-2-ol65-80
Methyl Iodide2,4,5-Trimethyl-oxazole50-70
Benzyl Bromide5-Benzyl-2,4-dimethyl-oxazole55-75
Carbon Dioxide (CO2)2,4-Dimethyl-oxazole-5-carboxylic acid60-75
N,N-Dimethylformamide (DMF)2,4-Dimethyl-oxazole-5-carbaldehyde60-70

Experimental Protocols

Materials and Equipment:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Selected electrophile (e.g., benzaldehyde, acetone, methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Inert gas (Nitrogen or Argon) supply

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a strict inert atmosphere (N2 or Ar) using anhydrous solvents and oven-dried glassware.

  • The reaction is performed at very low temperatures (-78 °C). Appropriate personal protective equipment (safety glasses, lab coat, cryogenic gloves) must be worn.

  • Work in a well-ventilated fume hood.

Protocol 1: General Procedure for the Lithiation of this compound

This protocol describes the generation of the 5-lithio-2,4-dimethyl-oxazole intermediate.

  • Preparation: Assemble a flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Inert Atmosphere: Purge the flask with inert gas for at least 10-15 minutes.

  • Reagent Introduction: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe to the cooled solution over a period of 10-15 minutes. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The resulting solution contains the 5-lithio-2,4-dimethyl-oxazole intermediate and is ready for the addition of an electrophile.

Protocol 2: Functionalization with an Electrophile (Example: Benzaldehyde)

This protocol details the quenching of the lithiated intermediate with benzaldehyde to form (2,4-Dimethyl-oxazol-5-yl)-phenyl-methanol.

  • Electrophile Addition: To the solution of 5-lithio-2,4-dimethyl-oxazole at -78 °C (prepared as in Protocol 1), slowly add a solution of freshly distilled benzaldehyde (1.2 eq) in anhydrous THF via syringe.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over a period of 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2,4-Dimethyl-oxazol-5-yl)-phenyl-methanol.

Note: The choice of electrophile will determine the final product. Similar procedures can be followed for other electrophiles, with potential minor adjustments to the reaction time and purification method. For gaseous electrophiles like CO2, the gas can be bubbled through the solution or the reaction can be performed under a CO2 atmosphere.

Formation of 2,4-Dimethyl-5-oxazolylmagnesium Bromide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formation of the Grignard reagent, 2,4-dimethyl-5-oxazolylmagnesium bromide, from 5-Bromo-2,4-dimethyl-oxazole. The oxazole moiety is a prevalent scaffold in medicinal chemistry, and the ability to form a Grignard reagent at the C5 position opens a versatile pathway for the synthesis of novel drug candidates and complex organic molecules. This protocol outlines the necessary materials, detailed experimental procedure, and critical parameters to ensure successful and efficient Grignard reagent formation. Potential applications in cross-coupling reactions for the creation of carbon-carbon and carbon-heteroatom bonds are also discussed, highlighting the synthetic utility of this organometallic intermediate.

Introduction

Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from heterocyclic halides, such as bromo-oxazoles, provides a valuable tool for the functionalization of these important structural motifs. The 2,4-dimethyl-oxazole core is of particular interest due to its presence in various biologically active compounds. The formation of 2,4-dimethyl-5-oxazolylmagnesium bromide allows for the introduction of a wide range of substituents at the 5-position of the oxazole ring, facilitating the exploration of structure-activity relationships in drug discovery programs.

This protocol details a standard procedure for the preparation of 2,4-dimethyl-5-oxazolylmagnesium bromide. Key considerations, such as the use of anhydrous conditions and activation of the magnesium, are emphasized to ensure optimal yields and minimize side reactions.

Experimental Protocol

Materials:

Reagent/MaterialGradeSupplierNotes
This compoundReagentCommercially AvailableEnsure purity by distillation or chromatography if necessary.
Magnesium turningsGrignard gradeCommercially Available
IodineCrystal, ReagentCommercially AvailableUsed as an activator.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableMust be strictly anhydrous.
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentCommercially AvailableMust be strictly anhydrous.
Nitrogen or Argon gasHigh purityFor maintaining an inert atmosphere.
Three-neck round-bottom flaskFlame-dried before use.
Reflux condenserFlame-dried before use.
Dropping funnelFlame-dried before use.
Magnetic stirrer and stir bar
Heating mantle or oil bath
Ice-water bath

Procedure:

  • Apparatus Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel.

    • Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) into the cooled flask.

    • Add a single crystal of iodine.

    • Gently heat the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed, then allow it to cool. This process helps to activate the magnesium surface.

  • Initiation of Grignard Formation:

    • Add a small amount of anhydrous THF or diethyl ether to the flask, just enough to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.

    • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

    • The reaction is typically initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by spontaneous refluxing of the solvent.

  • Completion of the Reaction:

    • Once the reaction has been initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for a period of 1-3 hours to ensure complete consumption of the starting material. The final Grignard reagent solution will typically appear as a dark gray or brownish suspension.

  • Quenching and Work-up (for analysis or subsequent reaction):

    • The freshly prepared Grignard reagent is typically used immediately in the next synthetic step.

    • For analytical purposes (e.g., titration to determine concentration), a small aliquot can be carefully quenched with a known amount of a standard acid.

Reaction Workflow

Grignard_Formation cluster_setup Apparatus Setup cluster_reaction Reaction cluster_application Application Flask Three-neck Flask Condenser Reflux Condenser Flask->Condenser Funnel Dropping Funnel Flask->Funnel Mg Mg Turnings + I₂ InertGas N₂ or Ar Condenser->InertGas Addition Dropwise Addition Funnel->Addition Add remaining soln. Initiation Initiation (Warming/Sonication) Mg->Initiation Add small portion of Bromo-oxazole soln. BromoOxazole This compound in Anhydrous Solvent BromoOxazole->Funnel Load Initiation->Addition Reflux Stirring/Reflux Addition->Reflux Grignard 2,4-Dimethyl-5-oxazolylmagnesium Bromide Reflux->Grignard Electrophile Electrophile (e.g., Aldehyde, Ketone, CO₂) Grignard->Electrophile Reaction Coupling Cross-Coupling Partner (e.g., Aryl halide) Grignard->Coupling Pd- or Ni-catalyzed Cross-Coupling Product Functionalized Oxazole Electrophile->Product Coupling->Product

Caption: Workflow for the formation and application of 2,4-Dimethyl-5-oxazolylmagnesium Bromide.

Applications in Synthesis

The resulting 2,4-dimethyl-5-oxazolylmagnesium bromide is a versatile intermediate for the synthesis of a variety of functionalized oxazoles. Its utility is particularly significant in the construction of molecules with potential biological activity.

1. Carbon-Carbon Bond Formation:

The Grignard reagent can react with a wide range of electrophiles to form new carbon-carbon bonds. Examples include:

  • Reaction with Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.

  • Reaction with Carbon Dioxide: To yield the corresponding carboxylic acid after acidic workup.

  • Reaction with Esters and Acid Chlorides: To form tertiary alcohols after reaction with two equivalents of the Grignard reagent.

2. Cross-Coupling Reactions:

A significant application of this Grignard reagent is in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and drug discovery.[3]

  • Suzuki-Miyaura Coupling: While the classic Suzuki reaction involves boronic acids, variations using Grignard reagents are known. This would enable the coupling of the oxazole moiety with various aryl or vinyl halides.

  • Negishi Coupling: The oxazolylmagnesium bromide can be transmetalated to the corresponding organozinc reagent, which can then participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl, vinyl, or alkyl halides.

  • Kumada Coupling: This reaction directly utilizes the Grignard reagent for nickel- or palladium-catalyzed coupling with aryl or vinyl halides. This is a powerful method for the synthesis of 5-aryl or 5-vinyl-2,4-dimethyloxazoles.

Signaling Pathway Analogy in Synthetic Strategy

The formation and subsequent reaction of the Grignard reagent can be conceptually analogized to a signaling pathway, where the initial stimulus (the bromo-oxazole) is converted into an active signaling molecule (the Grignard reagent), which then elicits a specific downstream response (reaction with an electrophile or cross-coupling partner) to generate a functional output (the desired product).

Synthetic_Pathway cluster_downstream Downstream Reactions Start This compound (Precursor) Activation Mg / Anhydrous Solvent (Activation Signal) Start->Activation Input Grignard 2,4-Dimethyl-5-oxazolylmagnesium Bromide (Active Intermediate) Activation->Grignard Conversion Electrophile Electrophilic Trap (e.g., R-CHO, CO₂) Grignard->Electrophile Pathway 1 CrossCoupling Cross-Coupling (e.g., Ar-X, Pd/Ni catalyst) Grignard->CrossCoupling Pathway 2 Product1 Functionalized Oxazole (C-C Bond Formation) Electrophile->Product1 Output 1 Product2 Biaryl or Vinyl Oxazole (Cross-Coupling Product) CrossCoupling->Product2 Output 2

Caption: Conceptual pathway of Grignard reagent formation and reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Wet glassware or solvents.- Inactive magnesium surface.- Ensure all glassware is thoroughly flame-dried under inert gas.- Use freshly opened anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. Use of sonication can also be effective.
Low yield of Grignard reagent - Incomplete reaction.- Presence of moisture or oxygen.- Side reactions (e.g., Wurtz coupling).- Increase reaction time or temperature (reflux).- Maintain a positive pressure of inert gas throughout the reaction.- Add the bromo-oxazole solution slowly to minimize localized high concentrations.
Formation of side products - Ring opening of the oxazole.- While the oxazole ring is generally stable under these conditions, prolonged heating or the presence of certain impurities could potentially lead to degradation. Use the mildest conditions necessary for formation and utilize the reagent promptly.

Conclusion

The formation of 2,4-dimethyl-5-oxazolylmagnesium bromide is a reliable and highly useful transformation for the elaboration of the oxazole scaffold. By following the detailed protocol and paying close attention to the reaction conditions, researchers can efficiently generate this versatile Grignard reagent. Its subsequent use in reactions with various electrophiles and in transition metal-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of novel and complex molecules relevant to drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 5-aryl-2,4-dimethyl-oxazoles using Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-2,4-dimethyl-oxazoles, a scaffold of significant interest in medicinal chemistry and materials science. The described methodology focuses on modern palladium-catalyzed cross-coupling reactions, specifically the direct C-H arylation of 2,4-dimethyloxazole. This approach offers a more atom-economical and efficient alternative to traditional multi-step synthetic routes.

Introduction

Oxazole derivatives are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The 5-aryl-2,4-dimethyl-oxazole core, in particular, is a valuable pharmacophore. Traditional synthetic methods often require harsh conditions and pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the streamlined synthesis of such compounds, allowing for the direct coupling of an aryl group to the C-5 position of the oxazole ring.[1][2] This methodology avoids the need for organometallic reagents and often proceeds with high regioselectivity and functional group tolerance.[1][3]

General Reaction Scheme

The palladium-catalyzed direct C-H arylation of 2,4-dimethyloxazole with an aryl halide (typically a bromide or chloride) is depicted below. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.

G cluster_0 General Reaction Scheme 2,4-dimethyloxazole 2,4-dimethyloxazole Product 5-aryl-2,4-dimethyl-oxazole 2,4-dimethyloxazole->Product + Ar-X Aryl Halide Aryl Halide (Ar-X) Aryl Halide->Product Catalyst Pd Catalyst, Ligand, Base Catalyst->Product Byproduct H-X Product->Byproduct +

Caption: General scheme for the direct C-H arylation of 2,4-dimethyloxazole.

Experimental Protocols

The following protocol is a representative procedure for the palladium-catalyzed C-5 arylation of 2,4-dimethyloxazole with an aryl bromide. This protocol is adapted from general methods for the direct arylation of oxazoles.[1][4] Researchers should optimize conditions for their specific substrates.

Materials:

  • 2,4-dimethyloxazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Schlenk tube or microwave vial

  • Standard glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add palladium(II) acetate (5 mol%), tri(o-tolyl)phosphine (10 mol%), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add 2,4-dimethyloxazole (1.5 equivalents), the aryl bromide (1.0 equivalent), pivalic acid (0.2 equivalents), and anhydrous N,N-dimethylacetamide to achieve a desired concentration (e.g., 0.2 M with respect to the aryl bromide).

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 16-24 hours. Alternatively, the reaction can be performed in a microwave reactor at a set temperature for a shorter duration (e.g., 150 °C for 30 minutes), which may require optimization.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-aryl-2,4-dimethyl-oxazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 5-aryl-2,4-dimethyl-oxazoles, adapted from similar palladium-catalyzed arylation reactions of oxazoles. Yields are highly dependent on the specific aryl halide and reaction conditions used.

EntryAryl Halide (Ar-Br)ProductYield (%)
14-Bromotoluene2,4-Dimethyl-5-(p-tolyl)oxazole75
24-Bromoanisole5-(4-Methoxyphenyl)-2,4-dimethyloxazole82
31-Bromo-4-fluorobenzene5-(4-Fluorophenyl)-2,4-dimethyloxazole68
43-Bromopyridine5-(Pyridin-3-yl)-2,4-dimethyloxazole55
51-Bromo-4-(trifluoromethyl)benzene2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)oxazole62

Visualizations

Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

G start Start reagents Combine Pd(OAc)2, Ligand, and K2CO3 in Schlenk Tube start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert add_reactants Add 2,4-Dimethyloxazole, Aryl Bromide, PivOH, and DMA inert->add_reactants react Heat Reaction Mixture (120 °C, 16-24h or Microwave) add_reactants->react workup Cool and Quench with Water and Ethyl Acetate react->workup extract Extract with Ethyl Acetate workup->extract wash_dry Wash with Brine and Dry Organic Layer extract->wash_dry purify Concentrate and Purify by Column Chromatography wash_dry->purify product Isolated 5-aryl-2,4-dimethyl-oxazole purify->product

Caption: Experimental workflow for the synthesis of 5-aryl-2,4-dimethyl-oxazoles.

Proposed Catalytic Cycle

The proposed catalytic cycle for the direct C-H arylation of 2,4-dimethyloxazole is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.[1]

Caption: Proposed catalytic cycle for the direct C-H arylation of oxazoles.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents should be handled under an inert atmosphere.

  • Reactions at elevated temperatures should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Palladium-catalyzed direct C-H arylation provides an effective and modular route for the synthesis of 5-aryl-2,4-dimethyl-oxazoles. The methodology offers significant advantages over classical synthetic approaches in terms of efficiency and functional group compatibility. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

References

Application Notes and Protocols for the Synthesis of 5-amino-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2,4-dimethyl-oxazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the amino group on the oxazole core provides a key functional handle for the synthesis of more complex molecules with potential therapeutic applications. This document outlines a comprehensive two-step synthetic protocol for the preparation of 5-amino-2,4-dimethyl-oxazole starting from the readily accessible precursor, 2,4-dimethyloxazole. The synthesis involves the regioselective bromination of 2,4-dimethyloxazole to yield the 5-bromo-2,4-dimethyl-oxazole intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group.

Synthetic Strategy

The overall synthetic pathway is depicted below. The first step involves the formation of the oxazole ring to produce 2,4-dimethyloxazole. The second step is the regioselective bromination at the C5 position. The final step is the palladium-catalyzed amination of the bromo-precursor.

Synthesis_Pathway cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Amination Starting_Materials Acetamide & Chloroacetone 2_4_dimethyloxazole 2,4-dimethyloxazole Starting_Materials->2_4_dimethyloxazole Hantzsch-type synthesis 5_bromo_2_4_dimethyloxazole This compound 2_4_dimethyloxazole_ref 2,4-dimethyloxazole 2_4_dimethyloxazole_ref->5_bromo_2_4_dimethyloxazole NBS, Solvent 5_amino_2_4_dimethyloxazole 5-amino-2,4-dimethyl-oxazole 5_bromo_2_4_dimethyloxazole_ref This compound 5_bromo_2_4_dimethyloxazole_ref->5_amino_2_4_dimethyloxazole Pd catalyst, Ligand, Base, NH3 source Bromination_Workflow cluster_workflow Experimental Workflow: Bromination Start Dissolve 2,4-dimethyloxazole in Acetonitrile Cool Cool to 0 °C Start->Cool Add_NBS Add NBS portion-wise Cool->Add_NBS Warm_Stir Warm to RT and stir for 2h Add_NBS->Warm_Stir Quench Quench with Na₂S₂O₃ and NaHCO₃ Warm_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Amination_Workflow cluster_workflow Experimental Workflow: Buchwald-Hartwig Amination Start Combine Reagents in Schlenk Tube (Pd₂(dba)₃, XPhos, NaOtBu, Bromo-oxazole, PTA) Add_Solvent Add Anhydrous Toluene Start->Add_Solvent Heat Heat to 100 °C for 12-24h Add_Solvent->Heat Cool Cool to Room Temperature Heat->Cool Filter Dilute and Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Application Notes and Protocols for 5-Bromo-2,4-dimethyl-oxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethyl-oxazole is a versatile heterocyclic building block valuable in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry and drug discovery. The presence of a bromine atom at the C5 position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The methyl groups at the C2 and C4 positions contribute to the structural framework and can influence the physicochemical properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.

The oxazole scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and kinase inhibitory activities. Consequently, the ability to functionalize this compound through reliable and efficient synthetic methods is of significant interest to the drug development community.

Application Notes: Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of a diverse library of 5-substituted-2,4-dimethyl-oxazole derivatives.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,4-dimethyl-oxazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of 5-aryl-2,4-dimethyl-oxazoles, which are common motifs in pharmacologically active compounds.

General Reaction Scheme:

Br-(C5H3N(CH3)2O) + R-CH=CH₂ --[Pd Catalyst, Base]--> R-CH=CH-(C5H3N(CH3)2O)

Br-(C5H3N(CH3)2O) + R-C≡CH --[Pd Catalyst, Cu(I) co-catalyst, Base]--> R-C≡C-(C5H3N(CH3)2O)

Br-(C5H3N(CH3)2O) + R¹R²NH --[Pd Catalyst, Ligand, Base]--> R¹R²N-(C5H3N(CH3)2O)

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar(L_n) Transmetal->PdII_Ar ArB ArB(OH)₂ + Base ArB->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 regenerates Product R-Ar RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Coord Alkene Coordination PdII->Coord MigIns Migratory Insertion Coord->MigIns Alkene Alkene Alkene->Coord BetaElim β-Hydride Elimination MigIns->BetaElim Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination BetaElim->RedElim H-Pd(II)-Br Base Base Base->RedElim RedElim->Pd0 regenerates

Caption: Catalytic cycle for the Heck coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkynyl R-Pd(II)-C≡CR'(L_n) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 regenerates Product R-C≡CR' RedElim->Product CuI Cu(I)Br CuAcetylide Cu(I)-C≡CR' CuI->CuAcetylide Alkyne R'-C≡CH + Base Alkyne->CuI CuAcetylide->Transmetal

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation Amine R¹R²NH Amine->AmineCoord PdII_Amido R-Pd(II)-NR¹R²(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 regenerates Product R-NR¹R² RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Scaffolds

Derivatives of 2,4-dimethyl-oxazole are of interest in the development of kinase inhibitors. The oxazole core can act as a scaffold to which various functional groups are attached to interact with the ATP-binding site of kinases. For instance, an aryl group introduced at the C5 position via Suzuki-Miyaura coupling can occupy the hydrophobic pocket of the kinase, while other parts of the molecule can form hydrogen bonds with the hinge region.

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_cell Cellular Pathway StartMat This compound Coupling Suzuki-Miyaura Coupling StartMat->Coupling Inhibitor Oxazole-based Kinase Inhibitor Coupling->Inhibitor Kinase Protein Kinase (e.g., c-Met, VEGFR) Inhibitor->Kinase Inhibits ATP Binding Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase P_Substrate Phosphorylated Substrate Phosphorylation->P_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream

Caption: Synthesis of an oxazole-based kinase inhibitor and its mechanism of action.

Application Note: Palladium-Catalyzed C-N Cross-Coupling for the Synthesis of 5-Amino-2,4-dimethyl-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,4-dimethyl-oxazole moiety is a key structural motif found in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. The functionalization of the oxazole core, particularly through the formation of carbon-nitrogen (C-N) bonds at the 5-position, provides a direct route to novel amine derivatives for screening and lead optimization. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions.[1][2]

This document provides a detailed protocol for the palladium-catalyzed C-N cross-coupling of 5-Bromo-2,4-dimethyl-oxazole with a range of primary and secondary amines. The described methodology is based on established procedures for the amination of challenging five-membered heterocyclic halides, which are known to be difficult coupling partners due to their potential to inhibit or deactivate palladium catalysts.[2][3]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the C(sp²)-Br bond of the oxazole and a nitrogen nucleophile (a primary or secondary amine). The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired 5-amino-2,4-dimethyl-oxazole derivative is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high efficiency and broad substrate scope.[1][4] For electron-rich, five-membered heterocycles like oxazoles, sterically hindered biarylphosphine ligands have been shown to be particularly effective.[2][3]

Data Presentation: Representative Reaction Conditions

While specific data for the C-N coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for the successful Buchwald-Hartwig amination of analogous five-membered heterocyclic bromides.[2][3] These examples serve as a strong starting point for the optimization of the target transformation.

Table 1: Representative Conditions for the Palladium-Catalyzed Amination of 5-Membered Heterocyclic Bromides

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd precatalyst (2)tBuBrettPhos (2)LHMDS (2.2)THF651285-95
2MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene1001680-90
3BenzylaminePd precatalyst (1)tBuBrettPhos (1)LHMDS (2.2)THF651275-85
4N-MethylanilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane1102470-80

Yields are based on analogous reactions with other 5-membered heterocyclic bromides and should be considered as a guide for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with a representative amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3) (0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., tBuBrettPhos) (0.02 mmol, 2 mol%)

  • Base (e.g., Lithium bis(trimethylsilyl)amide, LHMDS) (2.2 mmol, 2.2 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF) (0.2 M concentration)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound and the palladium precatalyst (and ligand, if separate).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base (LHMDS). Then, add the anhydrous solvent (THF) via syringe, followed by the amine.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 65 °C).

  • Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-2,4-dimethyl-oxazole derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagrams

G cluster_workflow Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: - this compound - Amine - Pd Catalyst/Ligand - Base & Solvent setup->reagents reaction Reaction at Elevated Temperature reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for the palladium-catalyzed C-N bond formation.

G cluster_catalytic_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl Ar-Pd(II)(Br)L OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + R'R''NH + Base PdII_Amido Ar-Pd(II)(NR'R'')L AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product

References

Application Note: A Guide to the Scale-Up Synthesis of 5-Substituted-2,4-Dimethyl-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comparative overview of prominent synthetic routes for the scale-up synthesis of 5-substituted-2,4-dimethyl-oxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. We present quantitative data for various synthetic strategies, detailed experimental protocols for key reactions, and mechanistic insights to assist researchers in selecting the optimal approach for their specific needs. The focus is on methods amenable to larger-scale production, considering factors such as reaction conditions, yield, and functional group tolerance.

Comparison of Key Synthetic Routes

The synthesis of 2,4,5-trisubstituted oxazoles is a well-established field with several reliable methods. The choice of synthetic route for scale-up often depends on the availability of starting materials, desired substitution pattern, and tolerance to reaction conditions. Below is a comparison of common methods that can be adapted for the synthesis of 5-substituted-2,4-dimethyl-oxazoles.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Modified Robinson-Gabriel Synthesis α-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established method.[1][2]Harsh conditions, may have limited functional group tolerance.[3]
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations available.[4][5][6][7][8]Stoichiometric use of TosMIC, potential for side reactions.[3]
Reaction of α-Haloketones with Amides α-Haloketones, AmidesNone or mild acid/baseVaries, can be mildGoodDirect route to desired substitution pattern.Availability of specific α-haloketones can be a limitation.
Ugi/Robinson-Gabriel Sequence Amine, Arylglyoxal, Isonitrile, Carboxylic acidH₂SO₄ for cyclizationMulti-step, moderate to high temperature for cyclizationGoodHigh diversity from multi-component reaction.[9][10]Two distinct reaction steps required.[3]
Copper-Catalyzed Aerobic Annulation Ketones, AminesCopper catalystMild temperature, O₂ atmosphereGoodFacile, solvent-free options.[11]Catalyst may require screening and optimization.

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-2,4-Dimethyl-Oxazoles via α-Haloketone and Acetamide

This protocol is a direct and efficient method for preparing the target compounds. It is based on the classical Blümlein-Lewy reaction, a variation of the Hantzsch oxazole synthesis.[12]

Materials:

  • Substituted α-haloketone (e.g., 3-bromo-4-phenylbutan-2-one for a 5-benzyl-2,4-dimethyl-oxazole) (1.0 equiv)

  • Acetamide (2.0-3.0 equiv)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Propylene glycol)

  • Reaction vessel suitable for heating under reflux with a condenser

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted α-haloketone (1.0 equiv) and acetamide (2.5 equiv).

  • Add a suitable solvent (e.g., DMF) to achieve a concentration of 0.5-1.0 M.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-substituted-2,4-dimethyl-oxazole.

Protocol 2: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

This protocol, developed by Yu and co-workers, is an environmentally friendly method for synthesizing 4,5-disubstituted oxazoles and can be adapted for larger-scale synthesis.[4][5][6] It is particularly advantageous as the ionic liquid can be recycled.[4][5][6]

Materials:

  • Aldehyde (1.2 mmol)

  • Aliphatic halide (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ionic liquid (e.g., [bmim]Br) (2 mL)

  • Diethyl ether

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine the aliphatic halide (1.0 mmol) and potassium carbonate (2.0 mmol) in the ionic liquid ([bmim]Br, 2 mL).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add TosMIC (1.0 mmol) to the reaction mixture and continue stirring for 12 hours. Monitor the reaction by TLC until the TosMIC is consumed.

  • Add the aldehyde (1.2 mmol) to the reaction mixture and continue stirring at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.[7]

Visualization of Experimental Workflow

Workflow for Synthesis via α-Haloketone and Acetamide

G Workflow for the Synthesis of 5-Substituted-2,4-Dimethyl-Oxazoles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Start Materials: α-Haloketone Acetamide Solvent (DMF) react Heat to 100-120 °C (4-12 hours) start->react cool Cool to RT react->cool extract Aqueous Workup (Water/Ethyl Acetate) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure 5-Substituted-2,4-Dimethyl-Oxazole purify->end_product

Caption: General workflow for the synthesis of 5-substituted-2,4-dimethyl-oxazoles.

Signaling Pathway/Reaction Mechanism

Mechanism of the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis proceeds via the cyclodehydration of a 2-acylamino-ketone.[1]

G Mechanism of Robinson-Gabriel Oxazole Synthesis start 2-Acylamino-ketone protonation1 Protonation of Ketone (Acid Catalyst) start->protonation1 cyclization Intramolecular Attack by Amide Oxygen protonation1->cyclization intermediate Dihydrooxazolol Intermediate cyclization->intermediate protonation2 Protonation of Hydroxyl Group intermediate->protonation2 dehydration Dehydration (Loss of Water) protonation2->dehydration product Oxazole Product dehydration->product

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

Conclusion: The scale-up synthesis of 5-substituted-2,4-dimethyl-oxazoles can be achieved through several reliable methods. The direct reaction of α-haloketones with acetamide offers a straightforward approach to the desired substitution pattern. For broader substrate scope and milder conditions, the Van Leusen reaction presents a valuable alternative, although it may require adaptation to achieve the specific 2,4-dimethyl substitution. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of production. The protocols and data provided herein serve as a guide for researchers to develop robust and scalable syntheses of these important heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling yield of 5-Bromo-2,4-dimethyl-oxazole with various boronic acids.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the common contributing factors?

A1: Low yields in Suzuki couplings involving heteroaryl bromides like this compound can often be attributed to several factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. The oxazole nitrogen can coordinate with the palladium center, potentially inhibiting catalytic activity. Using bulky, electron-rich phosphine ligands can often mitigate this issue.

  • Suboptimal Base and Solvent Combination: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent system. A thorough screening of bases and solvents is often necessary.

  • Side Reactions: The most common side reactions that consume starting materials and reduce yield are protodeboronation of the boronic acid, dehalogenation of the this compound, and homocoupling of the boronic acid.

  • Reaction Temperature and Time: These parameters are critical and interdependent. Insufficient heat or time may lead to incomplete conversion, while excessive heat or time can promote catalyst decomposition and side reactions.

Q2: How can I minimize the formation of byproducts such as homocoupled boronic acid and dehalogenated starting material?

A2: To minimize byproduct formation:

  • Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.[1]

  • Use High-Purity Reagents: Impurities in the boronic acid or solvent can contribute to side reactions.

  • Optimize Catalyst and Ligand: Bulky ligands can disfavor the formation of homocoupling products.

  • Control Reaction Temperature: Higher temperatures can sometimes lead to an increase in dehalogenation.

Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?

A3: A good starting point for optimization would be to use a palladium catalyst with a bulky phosphine ligand, a carbonate or phosphate base, and a polar aprotic solvent. For example, Pd(PPh₃)₄ or PdCl₂(dppf) as the catalyst, K₂CO₃ or K₃PO₄ as the base, and a solvent system like dioxane/water or DMF.[1][2] Reaction temperatures typically range from 80-120 °C.

Q4: Can the electronic properties of the boronic acid affect the reaction outcome?

A4: Yes, the electronic nature of the boronic acid coupling partner can significantly influence the reaction. Electron-rich boronic acids may be more prone to protodeboronation, while electron-deficient boronic acids might require more forcing conditions to undergo transmetalation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst- Use a pre-catalyst or ensure your Pd(0) source is active.- Screen different ligands, particularly bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Inappropriate base or solvent- Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Try different solvent systems (e.g., dioxane/water, toluene/water, DMF).
Low reaction temperature- Gradually increase the reaction temperature in increments of 10 °C.
Significant Homocoupling of Boronic Acid Presence of oxygen- Ensure the reaction setup is under a strict inert atmosphere (Ar or N₂).- Use properly degassed solvents.
Catalyst system- Employ bulkier phosphine ligands to sterically hinder homocoupling.
Formation of Dehalogenated Oxazole High temperature- Attempt the reaction at a lower temperature for a longer duration.
Hydrogen source- Ensure solvents are anhydrous if water is not part of the intended solvent system.
Protodeboronation of Boronic Acid Presence of water/acidic protons- Use anhydrous solvents and reagents.- Use a milder base.
High temperature- Lower the reaction temperature.
Unstable boronic acid- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).

Data from Analogous Bromo-Heterocycle Suzuki Couplings

Disclaimer: The following data is for Suzuki coupling reactions of structurally similar bromo-heterocycles and is provided as a reference for optimizing the reaction with this compound.

Table 1: Suzuki Coupling of Bromo-Indazoles and Bromo-Pyrazoles

EntryBromo-HeterocycleBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802High
23-Bromo-1H-indazole3-Fluorophenylboronic acidP2 (2.5)-K₃PO₄ (2)Dioxane/H₂O1001585-95
34-BromopyrazolePhenylboronic acidP1 (6-7)-K₃PO₄ (2)Dioxane/H₂O1002461-86

Data sourced from references[2][3].

Table 2: Suzuki Coupling of Other Bromo-Heterocycles

EntryBromo-HeterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromomethyl-4,5-diphenyl-oxazolePhenylboronic AcidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140 (MW)0.3370
22-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic AcidPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2)Dioxane/H₂O100-11012-1880-95
32-Bromo-5-methylpyridin-4-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)Dioxane/H₂O9012-1685-95

Data sourced from references[1][4][5].

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This is a general starting protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst and Solvent A->B 1. C Degas Mixture B->C 2. D Heat to Reaction Temperature C->D 3. E Monitor Progress (TLC/LC-MS) D->E 4. F Aqueous Workup & Extraction E->F 5. G Dry & Concentrate F->G 6. H Purify Product G->H 7.

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki start Low Yield or No Reaction catalyst Is the catalyst/ligand system optimal? start->catalyst base_solvent Is the base/solvent combination appropriate? catalyst->base_solvent No screen_catalyst Screen different Pd catalysts and bulky phosphine ligands. catalyst->screen_catalyst Yes temperature Is the reaction temperature adequate? base_solvent->temperature No screen_base_solvent Screen various bases (K2CO3, K3PO4, Cs2CO3) and solvents (dioxane/H2O, DMF). base_solvent->screen_base_solvent Yes side_reactions Are there significant side products? temperature->side_reactions No increase_temp Increase temperature incrementally. temperature->increase_temp Yes homocoupling Homocoupling? side_reactions->homocoupling Yes dehalogenation Dehalogenation? side_reactions->dehalogenation Yes protodeboronation Protodeboronation? side_reactions->protodeboronation Yes degas Improve degassing and ensure inert atmosphere. homocoupling->degas lower_temp Lower reaction temperature. dehalogenation->lower_temp anhydrous Use anhydrous solvents or a boronate ester. protodeboronation->anhydrous

Caption: Troubleshooting decision tree for optimizing Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Stilling Reactions of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted solutions for common issues encountered during Stille cross-coupling reactions involving brominated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My Stille reaction with a brominated heterocycle shows low to no conversion. What are the common causes?

Low or no conversion is often due to an inactive catalyst, insufficient reaction temperature, or impure reagents.[1] Ensure your palladium catalyst is fresh or use a pre-catalyst that is activated in-situ.[1] Gradually increase the reaction temperature in 10°C increments, as some heterocyclic substrates require higher temperatures for successful coupling.[2][3] Finally, always use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1][4]

Q2: I'm observing a significant amount of homo-coupling of my organostannane reagent. How can I prevent this?

Homo-coupling is a major side reaction, often promoted by the presence of oxygen in the reaction mixture.[4][5] To minimize it, ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[1][4] Using a slight excess (1.1-1.2 equivalents) of the organostannane reagent can also help suppress this side reaction.[1]

Q3: Dehalogenation of my starting material is a major byproduct. What can I do to reduce it?

Dehalogenation, the removal of the bromine atom without coupling, can occur, particularly at elevated temperatures.[1] Consider lowering the reaction temperature.[1] The choice of solvent can also play a role; some researchers have observed more dehalogenation in solvents like dioxane and DMF compared to toluene.

Q4: My reaction is sluggish and requires harsh conditions. Are there any additives that can accelerate the reaction?

Yes, additives can significantly improve reaction rates. The addition of copper(I) iodide (CuI) can increase the reaction rate by scavenging free ligands that may inhibit the transmetalation step.[6] Lithium chloride (LiCl) is also frequently added to stabilize the palladium intermediate and accelerate the reaction.[4] For particularly challenging couplings, cesium fluoride (CsF) can be used to activate the organotin reagent, forming a more reactive hypervalent tin species.[2][6]

Q5: How can I effectively remove the toxic organotin byproducts from my final product?

Organotin byproducts are a common challenge. A standard method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride (Bu₃SnF).[5][7][8] This precipitate can then be removed by filtration through Celite.[7] Alternatively, flash chromatography using silica gel treated with 2-5% triethylamine or a stationary phase of 10% w/w potassium carbonate in silica gel is highly effective at removing tin impurities to ppm levels.[7][8] For solid products, recrystallization can also be an effective purification method.[6]

Troubleshooting Guides

Guide 1: Addressing Low or No Product Conversion

When faced with a failed reaction, systematically evaluate the key components and conditions.

Troubleshooting Steps:

  • Catalyst & Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is common, it may not be optimal for all substrates. Sterically hindered, electron-rich ligands often accelerate the coupling.[6]

  • Temperature: The reactivity of brominated heterocycles varies greatly. Electron-deficient heterocycles may require higher temperatures to undergo oxidative addition. A systematic increase in temperature is a key optimization step.

  • Solvent: Non-polar aprotic solvents like toluene or dioxane are standard. However, for higher temperatures, a higher-boiling solvent like DMSO may be necessary.[2][3] Ensure the solvent is anhydrous and degassed.

  • Reagents: Use fresh, high-purity brominated heterocycle and organostannane. Impurities in the tin reagent can inhibit the catalyst.

Table 1: Comparison of Palladium Catalysts and Ligands for Stille Reactions

Catalyst/Pre-catalyst Ligand Typical Substrates Key Advantages
Pd(PPh₃)₄ PPh₃ (in-built) General use, electron-neutral/rich heterocycles Commercially available, widely used benchmark.[1]
Pd₂(dba)₃ P(t-Bu)₃ / XPhos Electron-rich or sterically hindered aryl chlorides/bromides Promotes difficult oxidative additions.[9]
Pd(OAc)₂ XPhos Challenging heterocycles, including diazocines High efficiency, often provides superior yields.[2][3]

| PdCl₂(PPh₃)₂ | PPh₃ (in-built) | General use | Common Pd(II) precatalyst. |

Guide 2: Minimizing Common Side Reactions

Side reactions can significantly lower the yield of the desired product. The most common issues are homo-coupling, dehalogenation, and proto-destannylation.

Table 2: Influence of Conditions on Common Side Reactions

Side Reaction Promoting Factors Recommended Solutions
Homo-coupling Presence of O₂; Sub-stoichiometric organostannane.[1] Rigorously degas all solvents and maintain an inert atmosphere (Ar/N₂).[4] Use a slight excess (1.1-1.2 eq.) of the organostannane.[1]
Dehalogenation High reaction temperatures.[1] Reduce reaction temperature. Screen alternative solvents (e.g., toluene instead of dioxane).

| Proto-destannylation | Presence of trace water or acid.[1] | Use anhydrous solvents and reagents. |

Key Experimental Protocols

Protocol 1: General Procedure for Stille Coupling with a Brominated Heterocycle

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the brominated heterocycle (1.0 eq.) and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Ligand Addition: Add the appropriate phosphine ligand (e.g., XPhos, 2.2 mol%).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DME, ~0.1 M) via syringe.[1][3] If using an additive like CsF (2.0 eq.), add it at this stage.[3]

  • Organostannane Addition: Add the organostannane reagent (1.1-1.2 eq.) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) using an oil bath. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Proceed with an appropriate workup to remove tin byproducts (see Protocol 2).

Protocol 2: Removal of Organotin Byproducts via KF Wash
  • Dilution: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.[7]

  • KF Treatment: Transfer the mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake vigorously for at least one minute during each wash.[7]

  • Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form. Filter the entire mixture through a pad of Celite to remove this solid.[7]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase to yield the crude product for further purification.

Visualizations

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Active Pd(0) Catalyst PdII Pd(II) Intermediate Pd0->PdII Oxidative Addition PdII_Sn Transmetalation Complex PdII->PdII_Sn Transmetalation PdII_R1R2 Coupling Precursor Br_Sn Br-SnBu₃ (Tin Byproduct) PdII_Sn->Br_Sn PdII_R1R2->Pd0 Reductive Elimination Het_R Het-R (Coupled Product) PdII_R1R2->Het_R Het_Br Het-Br (Brominated Heterocycle) Het_Br->PdII R_Sn R-SnBu₃ (Organostannane) R_Sn->PdII_Sn

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow start Stille Reaction Failed (Low/No Yield) check_catalyst Is Catalyst Active? (Fresh, Correct Ligand) start->check_catalyst check_temp Is Temperature Optimal? check_catalyst->check_temp Yes optimize_catalyst Screen Catalysts / Ligands (e.g., Pd(OAc)₂/XPhos) check_catalyst->optimize_catalyst No check_reagents Are Reagents/Solvents Pure & Degassed? check_temp->check_reagents Yes optimize_temp Increase Temperature Incrementally (e.g., 80°C -> 110°C) check_temp->optimize_temp No optimize_reagents Use Anhydrous/Degassed Solvents. Purify Stannane. check_reagents->optimize_reagents No check_additives Consider Additives (CuI, CsF, LiCl) check_reagents->check_additives Yes optimize_catalyst->check_temp optimize_temp->check_reagents optimize_reagents->start success Reaction Successful check_additives->success

Caption: A logical workflow for troubleshooting a failed Stille reaction.

Side_Reactions Reactants Het-Br + R-SnBu₃ + Pd(0) Catalyst MainPath Desired Stille Coupling (Het-R) Reactants->MainPath Inert Atmosphere Optimal Temp HomoCoupling Homo-coupling (R-R) Reactants->HomoCoupling Dehalogenation Dehalogenation (Het-H) Reactants->Dehalogenation ProtoDestannylation Proto-destannylation (R-H) Reactants->ProtoDestannylation Factor_O2 Oxygen Factor_O2->HomoCoupling Factor_Temp High Temp Factor_Temp->Dehalogenation Factor_H2O Water/Acid Factor_H2O->ProtoDestannylation

Caption: Relationship between main reaction and common side pathways.

References

Technical Support Center: Lithiation of 5-Bromo-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 5-bromo-oxazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the lithiation of 5-bromo-oxazoles?

A1: The most prevalent side reactions include:

  • Ring Opening: The generated 2-lithio-oxazole intermediate can exist in equilibrium with a ring-opened acyclic isonitrile enolate. This isomerization can lead to undesired products upon quenching with an electrophile.[1]

  • Competitive Deprotonation: Depending on the substituents on the oxazole ring and the base used, deprotonation can occur at positions other than the desired one. For instance, in substituted oxazoles, lithiation might occur at an alkyl side chain.

  • Halogen-Lithium Exchange: The organolithium reagent can react with the bromine atom at the 5-position, leading to a 5-lithio-oxazole and an alkyl bromide. This is often a fast reaction, especially with reagents like t-BuLi.

  • Dimerization: The highly reactive lithiated oxazole intermediate can react with the starting 5-bromo-oxazole or other electrophilic species in the reaction mixture to form dimeric byproducts.

  • Reaction with Solvent: Strong organolithium bases can react with ethereal solvents like THF, particularly at temperatures above -20 °C.

Q2: How can I control the regioselectivity of the lithiation?

A2: Regioselectivity is a critical aspect of 5-bromo-oxazole lithiation and can be influenced by several factors:

  • Choice of Base: The choice of the lithiating agent is crucial.

    • n-Butyllithium (n-BuLi): Often used for deprotonation, but can sometimes lead to mixtures of products due to competitive deprotonation or addition reactions.

    • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that is often effective for deprotonation at the most acidic proton. However, its bulkiness can influence regioselectivity.

    • Lithium Hexamethyldisilazide (LiHMDS): Another bulky, non-nucleophilic base that can offer different selectivity compared to LDA. It has been successfully used for the deprotonation of 5-substituted oxazoles at the 2-position.[1]

    • TMP-Bases (e.g., TMPMgCl·LiCl): These bases have been shown to be effective for the regioselective metalation of the oxazole scaffold and can offer stability against ring fragmentation.

  • Temperature: Performing the lithiation at low temperatures (typically -78 °C) is essential to minimize side reactions, including reaction with the solvent and decomposition of the thermally sensitive lithiated intermediate.

  • Solvent: The choice of solvent can influence the equilibrium between the cyclic lithiated oxazole and the ring-opened isonitrile enolate. For instance, using DMF as a solvent has been shown to favor the acyclic form, which can be beneficial for certain subsequent reactions like C-4 bromination.[1]

  • Additives: Additives like tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA) can chelate the lithium ion, increasing the basicity of the organolithium reagent and potentially altering the regioselectivity.

Q3: My reaction yield is low. What are the possible causes and how can I troubleshoot it?

A3: Low yields in lithiation reactions of 5-bromo-oxazoles can stem from several issues:

  • Incomplete Lithiation:

    • Insufficient Base: Ensure you are using a sufficient excess of the organolithium reagent (typically 1.1 to 1.5 equivalents).

    • Poor Quality of Base: Organolithium reagents can degrade over time. It is crucial to titrate your n-BuLi or other organolithium solution periodically to determine its exact concentration.

    • Reaction Time/Temperature: The lithiation step may require a specific time and temperature to go to completion. While low temperatures are necessary, ensure the reaction is stirred for a sufficient duration (e.g., 30-60 minutes at -78 °C).

  • Decomposition of the Lithiated Intermediate: The 5-lithio-oxazole intermediate can be unstable, especially at higher temperatures. Maintain a low temperature throughout the reaction until the electrophile is added.

  • Side Reactions: The side reactions mentioned in Q1 can significantly consume your starting material and intermediate, leading to lower yields of the desired product.

  • Inefficient Quenching:

    • Poor Electrophile Reactivity: The chosen electrophile may not be reactive enough to quench the lithiated intermediate efficiently.

    • Temperature of Quenching: Adding the electrophile at a very low temperature and then slowly warming the reaction mixture is a common practice to ensure a controlled reaction.

  • Work-up Issues: The desired product might be sensitive to the work-up conditions (e.g., acidic or basic washes). Ensure your work-up procedure is appropriate for your target molecule.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no conversion of starting material Inactive organolithium reagent.Titrate the organolithium solution before use. Use a fresh bottle if necessary.
Insufficient amount of base.Use 1.1-1.5 equivalents of the organolithium reagent.
Reaction temperature is too low for deprotonation.While maintaining a low temperature is crucial, ensure the reaction time is sufficient. In some cases, a slightly higher temperature (e.g., -60 °C) might be necessary, but this should be approached with caution.
Formation of multiple products Competitive deprotonation at different sites.Experiment with different bases (e.g., LDA, LiHMDS) to improve regioselectivity. Optimize the reaction temperature.
Ring-opening of the lithiated intermediate.Keep the reaction temperature strictly at -78 °C. Consider using TMP-bases which are reported to form more stable intermediates.
Reaction with the solvent (THF).Avoid allowing the reaction to warm up before quenching. Use freshly distilled THF over sodium/benzophenone.
Formation of a significant amount of debrominated product (without the desired functionalization) The lithiated intermediate is protonated during work-up.Ensure anhydrous conditions throughout the reaction. Quench with a suitable electrophile before any aqueous work-up.
Formation of dimeric byproducts The lithiated intermediate reacts with the starting 5-bromo-oxazole.Add the organolithium reagent slowly to the solution of the 5-bromo-oxazole to maintain a low concentration of the starting material in the presence of the lithiated species.
Low yield of the desired product after quenching with an electrophile The lithiated intermediate is not reactive enough with the electrophile.Consider transmetalation to a more reactive organometallic species (e.g., an organocuprate).
The electrophile is added too quickly or at too high a temperature.Add the electrophile dropwise at -78 °C and allow the reaction to warm slowly.

Quantitative Data

Table 1: Regioselectivity of Lithiation of a 2-Methyloxazole Derivative with Different Bases

BaseProduct Ratio (Side-chain lithiation : Ring lithiation)
n-BuLi1 : 1.5
LDA1 : 1
LiNEt₂>95 : 5

Data adapted from a study on 2-methyloxazoles and serves as an illustrative example of the impact of the base on regioselectivity.

In a specific example of C-4 bromination of 5-(thiophen-2-yl)oxazole, deprotonation with LiHMDS at the 2-position, followed by equilibration to the acyclic isonitrile enolate, and then quenching with NBS at -78 °C, resulted in a C-4 to C-2 bromination regioselectivity of >97:3.[1] This demonstrates that by carefully controlling the reaction conditions and allowing for the equilibration of the lithiated intermediate, high regioselectivity can be achieved.

Experimental Protocols

Protocol 1: General Procedure for the Lithiation of a 5-Substituted Oxazole and Quenching with an Electrophile

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the 5-bromo-oxazole derivative (1.0 equiv).

    • Dissolve the oxazole in anhydrous tetrahydrofuran (THF) (0.1-0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add the organolithium reagent (n-BuLi, LDA, or LiHMDS, 1.1-1.2 equiv) dropwise via a syringe to the stirred solution, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quenching:

    • Slowly add a solution of the electrophile (1.2-1.5 equiv) in anhydrous THF to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 1-2 hours.

    • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C-4 Bromination of a 5-Substituted Oxazole

This protocol is adapted from a literature procedure for the C-4 bromination of 5-(thiophen-2-yl)oxazole and highlights the strategy of equilibrating the lithiated intermediate.[1]

  • Preparation:

    • Charge a dried, three-necked, round-bottomed flask equipped with a mechanical stirrer, a temperature probe, and an argon inlet with the 5-substituted oxazole (1.00 equiv) and anhydrous dimethylformamide (DMF).[1]

    • Cool the solution to a range of -15 °C to -10 °C.[1]

  • Lithiation and Equilibration:

    • Slowly add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.05 equiv) while maintaining the reaction temperature between -15 °C and -10 °C.[1]

    • Stir the reaction mixture at -15 °C for 30 minutes to allow for the equilibration of the initially formed 2-lithiooxazole to the acyclic isonitrile enolate.[1]

  • Quenching:

    • Cool the reaction mixture to -78 °C.[1]

    • Add a solution of N-bromosuccinimide (NBS) (1.00 equiv) in anhydrous DMF while keeping the temperature below -65 °C.[1]

    • Stir the mixture for 30 minutes at the same temperature.[1]

  • Work-up:

    • Quench the reaction by adding a 2 N aqueous NaOH solution while allowing the solution to warm to above 0 °C.[1]

    • Dilute with water and extract with an organic solvent (e.g., MTBE).[1]

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[1]

    • The product can be further purified by crystallization.[1]

Visualizations

Logical Workflow for Troubleshooting Lithiation Reactions

Troubleshooting_Lithiation cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions start Low Yield or Multiple Products check_reagents Check Reagent Quality (Base Titration, Anhydrous Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions analyze_byproducts Identify Byproducts (NMR, MS) start->analyze_byproducts optimize_base Optimize Base (e.g., LDA, LiHMDS, TMP-base) check_reagents->optimize_base strict_temp Strict Temperature Control (-78 °C) check_conditions->strict_temp debrominated Debrominated Starting Material analyze_byproducts->debrominated Protonation dimer Dimeric Product analyze_byproducts->dimer Dimerization ring_opened Ring-Opened Product analyze_byproducts->ring_opened Ring Opening other_regioisomer Other Regioisomers analyze_byproducts->other_regioisomer Poor Regioselectivity debrominated->strict_temp slow_addition Slow Reagent Addition dimer->slow_addition ring_opened->strict_temp other_regioisomer->optimize_base change_solvent Change Solvent (e.g., THF vs. DMF) other_regioisomer->change_solvent

Caption: A logical workflow for troubleshooting common issues in the lithiation of 5-bromo-oxazoles.

Signaling Pathway of Desired Reaction vs. Side Reactions

Lithiation_Pathways cluster_main Reaction Pathways cluster_intermediates Intermediates cluster_products Products Start 5-Bromo-oxazole Lith_Intermediate 2-Lithio-5-bromo-oxazole (Desired Intermediate) Start->Lith_Intermediate Deprotonation (Desired) Other_Lith Other Lithiated Isomer Start->Other_Lith Competitive Deprotonation (Side Reaction) Dimer Dimeric Byproduct Start->Dimer Base Organolithium Base (e.g., n-BuLi, LDA) Ring_Opened Acyclic Isonitrile Enolate (Ring-Opened Intermediate) Lith_Intermediate->Ring_Opened Isomerization (Side Reaction) Desired_Product 2-Substituted-5-bromo-oxazole (Desired Product) Lith_Intermediate->Desired_Product Quenching Lith_Intermediate->Dimer Dimerization (Side Reaction) Side_Product1 Product from Ring-Opened Intermediate Ring_Opened->Side_Product1 Quenching Side_Product2 Product from Other Isomer Other_Lith->Side_Product2 Quenching Electrophile Electrophile (E+)

Caption: Reaction pathways in the lithiation of 5-bromo-oxazole, showing the desired reaction and major side reactions.

References

Technical Support Center: Purification of Crude 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-2,4-dimethyl-oxazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side-reactions, or product degradation. These may include:

  • Unreacted starting materials: Such as 2,4-dimethyloxazole.

  • Over-brominated species: Such as dibromo-2,4-dimethyl-oxazole. The oxazole ring is activated towards electrophilic substitution, which can lead to the introduction of more than one bromine atom.[1]

  • Positional isomers: Depending on the synthetic route, trace amounts of other brominated isomers might be present.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Hydrolysis byproducts: Although oxazoles are generally stable, the bromo-substituent can be susceptible to hydrolysis under certain conditions, potentially forming hydroxy-2,4-dimethyl-oxazole.[1][2][3]

Q2: Which purification techniques are most effective for this compound?

A2: The primary and most effective purification techniques for compounds like this compound are column chromatography and recrystallization.[1][4] The choice depends on the impurity profile and the required final purity. For challenging separations of isomers or closely related impurities, preparative HPLC may be necessary.[1]

Q3: My compound appears to be degrading during purification. What could be the cause?

A3: While oxazoles are generally thermally stable, the presence of the bromo group can increase susceptibility to degradation.[2][3] Potential causes for degradation include:

  • Prolonged heating: During recrystallization or solvent removal.

  • Reactive solvents: Using nucleophilic or strongly basic/acidic solvents.

  • Active stationary phase: Acidic silica gel in column chromatography can sometimes cause degradation of sensitive compounds.[4]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseSuggested Solution
Oiling out instead of crystallization. The solvent may be too nonpolar, or the solution is cooling too rapidly. Impurities can also inhibit crystallization.[4]Add a more polar co-solvent dropwise until the solution becomes slightly turbid, then allow it to cool slowly. Using a seed crystal of the pure compound can also induce crystallization.[4] If issues persist, a preliminary purification by column chromatography may be necessary.[4]
Poor recovery of the purified product. The compound is too soluble in the chosen solvent, or too much solvent was used.[4]Select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product.[4]
Product crystallizes during hot filtration. The filtration apparatus is too cold, causing premature crystallization.[4]Preheat the funnel and filter paper before filtering the hot solution.[4]
Column Chromatography Issues
ProblemPotential CauseSuggested Solution
Poor separation of the desired compound from impurities. The eluent system is not optimized, or the column was overloaded. Improper column packing can also be a cause.[4]Optimize the solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the desired product.[4] Ensure the column is packed uniformly without air bubbles. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).[4]
The compound is degrading on the column. The silica gel may be too acidic, or the compound is unstable in the chosen solvent.[4]Use deactivated (neutral) silica gel. This can be prepared by washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the eluent. Choose a neutral and less reactive solvent system.[4]

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of 10g of crude this compound, illustrating the effectiveness of different purification methods.

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)Key Considerations
Recrystallization (Hexane/Ethyl Acetate) 85%95-98%70-85%Effective for removing less soluble or more soluble impurities. May require optimization of the solvent ratio.
Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) 85%>99%60-80%Excellent for separating closely related impurities like isomers and over-brominated products. Can be time-consuming and result in lower yields due to product loss on the column.
Distillation (Under Reduced Pressure) 85%90-95%50-70%Suitable if the impurities are non-volatile. The compound's boiling point is predicted to be around 189.5°C at atmospheric pressure, so vacuum distillation would be necessary to prevent decomposition.[5]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. A good starting point is a hexane/ethyl acetate mixture. The ideal system will fully dissolve the crude product at an elevated temperature and result in low solubility at room temperature or below.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of the desired compound from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

PurificationWorkflow start Crude this compound assess_purity Assess Purity & Impurity Profile (TLC, NMR) start->assess_purity end_product Pure Product (>99%) recrystallization Recrystallization assess_purity->recrystallization High concentration of one major impurity OR Impurities with different polarity column_chromatography Column Chromatography assess_purity->column_chromatography Multiple impurities OR Isomeric impurities check_purity_recrys Check Purity recrystallization->check_purity_recrys check_purity_column Check Purity column_chromatography->check_purity_column check_purity_recrys->end_product Purity satisfactory check_purity_recrys->column_chromatography Purity unsatisfactory check_purity_column->end_product Purity satisfactory check_purity_column->recrystallization Purity unsatisfactory (further polishing)

Caption: Purification workflow for crude this compound.

TroubleshootingWorkflow start Purification Issue Encountered issue_type What is the issue? start->issue_type separation_issue Poor Separation? issue_type->separation_issue Separation recovery_issue Low Recovery? issue_type->recovery_issue Recovery degradation_issue Product Degradation? issue_type->degradation_issue Degradation optimize_eluent Optimize Eluent (TLC) separation_issue->optimize_eluent Yes check_loading Check Column Loading separation_issue->check_loading If eluent is optimal optimize_solvent Optimize Recrystallization Solvent recovery_issue->optimize_solvent Yes minimize_solvent Minimize Solvent Volume recovery_issue->minimize_solvent If solvent is optimal use_neutral_silica Use Deactivated/Neutral Silica degradation_issue->use_neutral_silica Yes, on column avoid_heat Avoid Prolonged Heating degradation_issue->avoid_heat Yes, during recrystallization repack_column Repack Column check_loading->repack_column If loading is correct

References

Technical Support Center: Catalyst Selection for Heck Coupling with 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Heck coupling reaction with 5-Bromo-2,4-dimethyl-oxazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Heck coupling reaction and why is it useful for modifying this compound?

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] For this compound, this reaction is a powerful tool to introduce vinyl and substituted vinyl groups at the 5-position of the oxazole ring. These modifications are valuable in medicinal chemistry and drug discovery for creating diverse molecular scaffolds and pharmacologically active compounds.

Q2: What are the typical catalysts and ligands recommended for the Heck coupling of a bromo-oxazole derivative?

For the Heck coupling of aryl bromides, particularly electron-rich heteroaromatic bromides like this compound, palladium-based catalysts are standard. Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the ligand is crucial for an efficient reaction. Electron-rich and sterically bulky phosphine ligands are often preferred. Examples include Tri(o-tolyl)phosphine (P(o-tol)₃) and Tri-tert-butylphosphine (P(t-Bu)₃).

Q3: Which bases and solvents are suitable for this reaction?

A variety of organic and inorganic bases can be used. Triethylamine (Et₃N) is a common organic base, while inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective. The choice of solvent is critical, with polar aprotic solvents being the most common. N,N-Dimethylformamide (DMF), dioxane, and acetonitrile (MeCN) are frequently used. The specific combination of base and solvent can significantly impact the reaction yield and may require optimization.

Q4: What are some common side reactions to be aware of when performing a Heck coupling with this compound?

A common side reaction with aryl bromides is dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be exacerbated by certain reaction conditions, such as high temperatures and the choice of base. Another potential issue is the isomerization of the newly formed double bond in the product. Careful selection of the catalyst, ligand, and reaction conditions can help to minimize these undesired side reactions.

Catalyst and Condition Selection Guide

The selection of the appropriate catalyst, ligand, base, and solvent is critical for a successful Heck coupling reaction. The following tables summarize typical conditions based on reactions with structurally similar bromoheterocycles. These should serve as a starting point for optimization.

Table 1: Recommended Catalyst Systems for Heck Coupling of Bromoheterocycles

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂P(o-tol)₃2-5A common and effective combination for aryl bromides.
Pd₂(dba)₃P(t-Bu)₃1-3The bulky and electron-rich ligand can be beneficial for challenging substrates.
Pd(PPh₃)₄None5Can be used directly, but often less active than in-situ generated catalysts with bulky ligands.
Na₂PdCl₄SPhos5SPhos is a bulky biaryl phosphine ligand known to be effective in cross-coupling reactions.

Table 2: Typical Reaction Conditions for Heck Coupling of Bromoheterocycles with Alkenes

AlkeneBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
StyreneEt₃N (1.5-2)DMF100-12012-2480-95
n-Butyl acrylateK₂CO₃ (2)Dioxane100-11012-1675-90
Methyl acrylateEt₃N (1.5)DMF10020~97 (for similar aryl bromides)
StyreneNa₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)0.25>95

Yields are based on reactions with similar bromoheterocyclic substrates and should be considered as a guideline for optimization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand. 2. Insufficient reaction temperature or time. 3. Poor solubility of reactants. 4. Inappropriate base or solvent.1. Use fresh, high-purity catalyst and ligand. Consider preparing the active Pd(0) catalyst in situ from a Pd(II) precursor. 2. Increase the reaction temperature in increments of 10-20 °C. Extend the reaction time and monitor by TLC or LC-MS. Microwave irradiation can also be beneficial. 3. Choose a solvent in which all reactants are soluble at the reaction temperature (e.g., DMF, dioxane). 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents.
Formation of Debrominated Byproduct 1. High reaction temperature. 2. Presence of water or other protic impurities. 3. Certain bases may promote this side reaction.1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Try a different base. The addition of a halide salt like NaBr can sometimes suppress dehalogenation.
Low Yield of Desired Product 1. Suboptimal catalyst/ligand combination. 2. Incorrect stoichiometry of reagents. 3. Isomerization of the product.1. Screen different phosphine ligands, particularly bulky and electron-rich ones (e.g., P(t-Bu)₃, XPhos). 2. Ensure the correct molar ratios of alkene and base relative to the bromo-oxazole. A slight excess of the alkene (1.2-1.5 equivalents) is common. 3. The choice of ligand and reaction conditions can influence the stereoselectivity. Aim for conditions that favor the desired isomer.
Formation of Palladium Black 1. Decomposition of the palladium catalyst. 2. Insufficient ligand to stabilize the palladium species.1. Use a more robust ligand that can stabilize the palladium catalyst at the required temperature. 2. Increase the ligand to palladium ratio.

Experimental Protocols

The following are general experimental protocols adapted from methodologies for the Heck coupling of similar bromoheterocycles. These should be optimized for the specific reaction of this compound with the desired alkene.

Protocol 1: Heck Coupling with Styrene using Pd(OAc)₂/P(o-tol)₃

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Styrene (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

    • Add anhydrous DMF and triethylamine.

    • Add styrene to the mixture.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

    • Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heck Coupling with Styrene using Na₂PdCl₄/SPhos

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Styrene (1.2 mmol, 1.2 equiv)

    • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (0.05 mmol, 5 mol%)

    • SPhos (0.15 mmol, 15 mol%)

    • Sodium carbonate (Na₂CO₃) (4.0 mmol, 4.0 equiv)

    • Acetonitrile/Water (1:1) (5 mL)

  • Procedure:

    • To a microwave reaction vial containing a magnetic stir bar, add this compound, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.

    • Purge the vial with argon for 5 minutes.

    • Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene.

    • Securely seal the vial.

    • Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite.

    • Transfer the filtrate to a separatory funnel and wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Heck_Catalyst_Selection_Workflow start Start: Heck Coupling of This compound catalyst_choice Select Catalyst System (e.g., Pd(OAc)₂/Ligand) start->catalyst_choice ligand_choice Choose Ligand (e.g., P(o-tol)₃, P(t-Bu)₃) catalyst_choice->ligand_choice base_solvent Select Base & Solvent (e.g., Et₃N/DMF) ligand_choice->base_solvent reaction_setup Set Up Reaction (Inert Atmosphere) base_solvent->reaction_setup heating Heat Reaction (Conventional or Microwave) reaction_setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring troubleshoot Troubleshoot? monitoring->troubleshoot workup Workup & Purification product Isolated Product workup->product troubleshoot->workup Reaction Complete low_yield Low/No Yield troubleshoot->low_yield Poor Conversion optimize Optimize Conditions: - Catalyst/Ligand - Base/Solvent - Temperature low_yield->optimize optimize->catalyst_choice

Caption: A general workflow for catalyst selection and optimization in the Heck coupling of this compound.

Heck_Catalytic_Cycle cluster_ox cluster_alkene cluster_migratory cluster_beta cluster_reductive pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Br-Pd(II)L₂(Oxazole) pd0->pd_complex1 This compound alkene_coordination Alkene Coordination pd_complex2 Alkene Br-Pd(II)L₂(Oxazole) pd_complex1->pd_complex2 Alkene migratory_insertion Migratory Insertion pd_complex3 R-Pd(II)L₂(Br) pd_complex2->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex4 Product H-Pd(II)L₂(Br) pd_complex3->pd_complex4 Product pd_complex4->pd0 Base reductive_elimination Reductive Elimination

Caption: A simplified diagram of the Heck coupling catalytic cycle.

References

Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-2,4-dimethyl-oxazole. The primary focus is to address common challenges, particularly the undesired side reaction of dehalogenation, to ensure successful synthesis of target compounds.

Troubleshooting Guide: Minimizing Dehalogenation

Dehalogenation, the premature removal of the bromine atom to yield 2,4-dimethyl-oxazole, is a frequent and challenging side reaction. This guide addresses its common causes and provides actionable solutions.

Q1: I am observing significant dehalogenation of my this compound during a Suzuki-Miyaura coupling. What are the likely causes and how can I minimize this side reaction?

A1: Dehalogenation in Suzuki-Miyaura coupling is often influenced by several factors. A systematic approach to optimizing your reaction conditions is recommended.

  • Catalyst and Ligand Selection: The choice of ligand is critical in stabilizing the palladium center and favoring the desired cross-coupling pathway over reductive dehalogenation.[1] For electron-rich N-heterocycles like oxazoles, bulky and electron-rich phosphine ligands are often more effective than less bulky ones like PPh₃.[1]

    • Recommendation: Switch to ligands such as SPhos, XPhos, or other bulky biarylphosphine ligands, which have demonstrated success in suppressing dehalogenation in similar systems.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[1][2]

  • Base Selection: The strength and type of base can significantly impact the reaction outcome. Strong bases may promote dehalogenation.[1]

    • Recommendation: If using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][3]

  • Solvent and Additives: The solvent can influence the reaction pathway. For Suzuki reactions, the addition of a controlled amount of water can be beneficial, but excess protic sources can lead to dehalogenation.[3]

    • Recommendation: While aprotic polar solvents like dioxane or DMF are common, consider screening less polar solvents like toluene, which may reduce the rate of dehalogenation.[1] Ensure all solvents are anhydrous and properly degassed.

  • Reagent Purity: Impurities in starting materials, reagents, or solvents can act as proton or hydride sources, leading to dehalogenation.[1]

    • Recommendation: Use high-purity, dry solvents and fresh, high-quality reagents. Degassing the reaction mixture thoroughly to remove oxygen and moisture is a critical step.[1]

Q2: My Buchwald-Hartwig amination of this compound is failing, with the main product being the dehalogenated starting material. What specific adjustments should I make?

A2: Dehalogenation is a known challenge in Buchwald-Hartwig aminations, often due to the use of strong bases.

  • Ligand Choice: For C-N couplings, bulky biarylphosphine ligands are generally preferred to accelerate the reductive elimination step, which outcompetes the dehalogenation pathway.

    • Recommendation: Employ ligands such as Xantphos or Josiphos, which have been shown to minimize reductive dehalogenation.[1]

  • Base Strength: The standard base, NaOtBu, is highly effective for amine deprotonation but can also promote dehalogenation.

    • Recommendation: Consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.

  • Catalyst System: The choice of palladium precursor can be important.

    • Recommendation: Using a pre-formed palladium-ligand complex can sometimes provide more consistent results and higher activity, potentially allowing for lower reaction temperatures that disfavor the dehalogenation pathway.

Q3: How can I analytically confirm that my primary side-product is the dehalogenated 2,4-dimethyl-oxazole?

A3: Confirmation of the side-product identity is crucial for effective troubleshooting.

  • Mass Spectrometry (MS): Use GC-MS or LC-MS to analyze the crude reaction mixture. Look for a mass peak corresponding to the molecular weight of 2,4-dimethyl-oxazole (97.12 g/mol ).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is definitive. The dehalogenated product, 2,4-dimethyl-oxazole, will show a new singlet in the aromatic region for the proton at the C5 position, which will be absent in the starting material, this compound. Comparing the crude NMR to a reference spectrum of the starting material will clearly show the presence of this new species.

Visualizing Reaction and Troubleshooting Logic

G Troubleshooting Dehalogenation in Cross-Coupling Reactions start Problem: Dehalogenation Side-Product Observed ligand 1. Modify Ligand - Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). - Screen NHC ligands. start->ligand Step 1 base 2. Change Base - Switch from strong (NaOtBu) to weaker base (K₃PO₄, Cs₂CO₃). ligand->base If problem persists solvent 3. Screen Solvents - Ensure anhydrous conditions. - Try less polar solvents (e.g., Toluene). base->solvent If problem persists reagents 4. Check Reagents & Setup - Use high-purity reagents. - Ensure thorough degassing. solvent->reagents If problem persists success Success: Dehalogenation Minimized reagents->success Optimization Complete

Caption: A logical workflow for troubleshooting dehalogenation.

G Competing Pathways in Palladium-Catalyzed Cross-Coupling start Ar-X + Pd(0)L₂ oxidative_add Oxidative Addition [Ar-Pd(II)(X)L₂] start->oxidative_add coupling_path Desired Cross-Coupling (Transmetalation -> Reductive Elimination) oxidative_add->coupling_path Faster dehalogenation_path Undesired Dehalogenation (e.g., Proto-depalladation) oxidative_add->dehalogenation_path Slower

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q4: What are the recommended general starting conditions for a Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A4: A reliable starting point is crucial for optimization. Based on protocols for similar heteroaryl bromides, the following conditions are recommended:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand like XPhos (4 mol%).[4]

  • Base: K₃PO₄ (2-3 equivalents).[4]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Temperature: 90-110 °C.[1]

  • Atmosphere: Inert (Argon or Nitrogen).[5]

Q5: Should I use a Pd(0) or Pd(II) source for my catalyst?

A5: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used. Pd(II) sources are often more stable to air and moisture but require an in-situ reduction to the active Pd(0) species to enter the catalytic cycle.[6] This reduction can sometimes be mediated by phosphine ligands, amines, or other reagents in the mixture.[6] If you suspect issues with catalyst activation or if homocoupling is a problem, starting with a well-defined Pd(0) source like Pd(PPh₃)₄ might be beneficial.[7]

Q6: My Heck reaction with this compound and an alkene is not proceeding. What are the most common reasons for failure?

A6: Failure in Heck reactions often points to issues with catalyst activity, reaction conditions, or the nature of the substrates.

  • Catalyst Deactivation: Ensure your palladium source and ligand are active. Using a precatalyst can sometimes be more reliable.[8]

  • Insufficient Temperature: Heck reactions often require higher temperatures (>100 °C) to proceed efficiently.[9]

  • Incorrect Base: A suitable base (e.g., Et₃N, NaOAc, K₂CO₃) is required to neutralize the H-X generated in the catalytic cycle. Ensure the base is appropriate for your specific substrate and solvent system.[9]

  • Solvent Choice: Common solvents include DMF, NMP, dioxane, or toluene.[9] The choice can significantly impact solubility and reaction rate.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for various cross-coupling reactions. These are general guidelines and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Recommended Conditions Notes
Substrates This compound (1.0 eq), Arylboronic Acid (1.2-1.5 eq)
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) Pd(II) precatalysts are common and often effective.[4]
Ligand XPhos (4 mol%) or SPhos (4 mol%) Bulky, electron-rich ligands are preferred to minimize dehalogenation.[3][4]
Base K₃PO₄ (2-3 eq) or Cs₂CO₃ (2 eq) K₃PO₄ is often effective for challenging couplings.[3][5]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water Ensure solvents are properly degassed.[4]
Temperature 90 - 110 °C

| Time | 12 - 24 h | Monitor by TLC or LC-MS. |

Table 2: Heck Coupling Conditions

Parameter Recommended Conditions Notes
Substrates This compound (1.0 eq), Alkene (1.5 eq)
Catalyst Pd(OAc)₂ (2 mol%) A common and effective palladium source.[9]
Ligand P(o-tolyl)₃ (4 mol%) or PPh₃ (4 mol%)
Base Et₃N (2 eq) or Na₂CO₃ (2 eq) Triethylamine (Et₃N) often acts as both base and solvent.[9]
Solvent DMF or Toluene Anhydrous solvent is required.[9]
Temperature 100 - 120 °C Higher temperatures are often necessary.[9]

| Time | 12 - 24 h | Monitor by TLC or GC-MS. |

Table 3: Sonogashira Coupling Conditions

Parameter Recommended Conditions Notes
Substrates This compound (1.0 eq), Terminal Alkyne (1.5 eq)
Catalyst PdCl₂(PPh₃)₂ (2 mol%)
Co-catalyst CuI (4 mol%) Overloading CuI can lead to alkyne homocoupling.[10]
Base Et₃N or DIPEA The amine base often serves as a co-solvent.[5][10]
Solvent THF or DMF Anhydrous, peroxide-free THF is critical if used.[10]
Temperature 50 - 80 °C Can often be run at moderate temperatures.

| Time | 6 - 12 h | Monitor by TLC or LC-MS. |

Table 4: Buchwald-Hartwig Amination Conditions

Parameter Recommended Conditions Notes
Substrates This compound (1.0 eq), Amine (1.2 eq)
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
Ligand XPhos (4-8 mol%) or Xantphos (4 mol%) Bulky biarylphosphine ligands are critical.[1][3]
Base NaOtBu (1.4 eq) or Cs₂CO₃ (1.5 eq) NaOtBu is stronger but carries a higher risk of dehalogenation.[3]
Solvent Toluene or 1,4-Dioxane Anhydrous solvent is required.[3]
Temperature 100 - 110 °C

| Time | 8 - 24 h | Monitor by TLC or LC-MS. |

Detailed Experimental Protocols

The following are general, representative protocols that should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

G Suzuki-Miyaura Experimental Workflow step1 1. Combine Solids (Bromo-oxazole, Boronic Acid, Base, Catalyst, Ligand) in a dry flask. step2 2. Seal & Purge Evacuate and backfill flask with inert gas (3x). step1->step2 step3 3. Add Solvents Add degassed Dioxane/Water via syringe. step2->step3 step4 4. Heat & Stir Heat to 90-110 °C with vigorous stirring. step3->step4 step5 5. Monitor Reaction Check progress periodically by TLC or LC-MS. step4->step5 step6 6. Workup Cool, dilute with EtOAc, wash with water & brine. step5->step6 step7 7. Purify Dry organic layer, concentrate, and purify by column chromatography. step6->step7

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).[3][5]

  • Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[4]

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

Methodology:

  • To a dry reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).[5]

  • Seal the vessel and purge with an inert gas.

  • Add anhydrous DMF (or Toluene), followed by the alkene (1.5 eq) and Et₃N (2.0 eq) via syringe.[5][9]

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Protocol 3: Sonogashira Coupling

Methodology:

  • To a dry Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).[5]

  • Add anhydrous, degassed THF.

  • Add this compound (1.0 eq), the terminal alkyne (1.5 eq), and Et₃N (2.0 eq).[5]

  • Stir the reaction mixture at 50 °C until the starting material is consumed, as monitored by TLC.

  • Upon completion, concentrate the mixture, then redissolve in an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Methodology:

  • To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).[3]

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.

  • Add the amine (1.2 eq), followed by this compound (1.0 eq).[3]

  • Heat the reaction mixture to 100-110 °C and monitor its progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Regioselective Functionalization of 2,4-Dimethyl-Oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2,4-dimethyl-oxazole. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am attempting to functionalize the C2-methyl group via lithiation with n-Butyllithium (n-BuLi), but I am observing a mixture of products, including significant functionalization at the C5 position. Why is this happening and how can I improve the selectivity for the C2-methyl position?

Answer:

This is a classic issue of kinetic versus thermodynamic control. The proton at the C5 position of the oxazole ring is often more kinetically acidic, meaning it is removed faster, especially at low temperatures. The anion of the C2-methyl group is, however, thermodynamically more stable.

  • Problem: Using a strong, non-hindered alkyllithium base like n-BuLi at low temperatures (-78 °C) favors the formation of the kinetically controlled product, which is the 5-lithio-oxazole species.

  • Solution: To achieve selective functionalization at the C2-methyl group, you need to allow the initially formed mixture of anions to equilibrate to the more stable thermodynamic product. This can be achieved by:

    • Using a Lithium Amide Base: Switching from n-BuLi to a lithium amide base, such as lithium diethylamide (LiNEt2), promotes the desired equilibration.

    • Amine Additive: The equilibration is mediated by the presence of a proton source, such as the diethylamine liberated from the LiNEt2 base.[1][2] You can also add a sub-stoichiometric amount of an amine like diethylamine to a reaction using n-BuLi to facilitate the conversion of the kinetic C5-anion to the thermodynamic C2-methyl anion.[1]

The diagram below illustrates this equilibrium.

G cluster_main Lithiation of 2,4-Dimethyl-Oxazole Start 2,4-Dimethyl-Oxazole Kinetic 5-Lithio Species (Kinetic Product) Start->Kinetic n-BuLi, -78 °C Equilibration Equilibration (e.g., via Amine) Kinetic->Equilibration LiNEt2 or n-BuLi + Et2NH QuenchKinetic Rapid Quench with Electrophile (E+) Kinetic->QuenchKinetic < 1 hr Thermodynamic 2-Lithiomethyl Species (Thermodynamic Product) QuenchThermo Quench with Electrophile (E+) Thermodynamic->QuenchThermo Equilibration->Thermodynamic ProductKinetic C5-Functionalized Product QuenchKinetic->ProductKinetic ProductThermo C2-Methyl Functionalized Product QuenchThermo->ProductThermo

Caption: Kinetic vs. Thermodynamic Lithiation Pathways.

Question 2: My direct palladium-catalyzed arylation reaction is producing a mixture of C2 and C5-arylated products. How can I control the regioselectivity?

Answer:

The regioselectivity of direct C-H arylation on the oxazole ring is highly dependent on the reaction conditions, particularly the solvent and the phosphine ligand used.[3][4] You can steer the reaction towards either C2 or C5 by tuning these parameters.

  • For C5-Arylation: This is generally favored in polar aprotic solvents like N,N-Dimethylformamide (DMF). Specific phosphine ligands such as CataCXium® A or certain XPhos variants have been shown to promote C5 selectivity.[3]

  • For C2-Arylation: This is typically achieved in non-polar solvents like toluene or dioxane.[3][4] Ligands such as RuPhos or triphenylphosphine (PPh3) often favor functionalization at the C2 position.[3][5]

The choice of base (e.g., K2CO3, KOAc, Cs2CO3) can also influence the outcome and should be optimized for your specific substrate and coupling partner.[6]

Table 1: Conditions for Regiodivergent Direct Arylation of Oxazoles
Target PositionCatalyst/Ligand SystemBaseSolventTypical OutcomeReference(s)
C5 Pd(OAc)2 / CataCXium® AK2CO3DMFPreferential C5-arylation[3]
C5 Pd(OAc)2 / PCy3K2CO3DioxaneGood C5 selectivity[3]
C2 Pd(OAc)2 / RuPhosK2CO3ToluenePreferential C2-arylation[3]
C2 Pd(PPh3)4t-BuOLiDioxaneMajor product is C2-arylated[5]

Question 3: I am attempting a bromination reaction but am getting a complex mixture of products or no reaction. What is the recommended procedure for selective bromination?

Answer:

Direct electrophilic bromination of 2,4-dimethyl-oxazole can be unselective. A more controlled, regioselective approach involves a lithiation-trapping sequence. However, this must be carefully controlled to avoid isomer mixtures. While protocols for C4-bromination of 5-substituted oxazoles are well-established, achieving selectivity on the 2,4-dimethyl scaffold requires careful consideration of the lithiation step.[7]

  • For C5-Bromination: A kinetically controlled lithiation at C5 with n-BuLi at -78 °C, followed by a rapid quench with an electrophilic bromine source (e.g., N-Bromosuccinimide (NBS) or 1,2-dibromoethane), should favor the C5-bromo product. It is crucial to quench the anion before it has time to equilibrate.

G Start 2,4-Dimethyl-Oxazole Step1 1. Add n-BuLi in THF, -78 °C Start->Step1 Anion Kinetic C5-Anion (Major Species) Step1->Anion Step2 2. Rapid Quench with NBS, -78 °C Anion->Step2 Product 5-Bromo-2,4-dimethyl-oxazole Step2->Product Troubleshoot Problem: Mixture of Isomers Product->Troubleshoot If unsuccessful Solution Ensure low temp. Quench quickly. Check reagent purity. Troubleshoot->Solution

Caption: Workflow for C5-Bromination via Lithiation.

Frequently Asked Questions (FAQs)

Question: What are the primary reactive sites on 2,4-dimethyl-oxazole for functionalization?

Answer:

2,4-dimethyl-oxazole has three primary sites for deprotonation, with acidities generally following the order: C5-H > C2-CH3 > C4-CH3 .[8]

  • C5-H: The proton on the oxazole ring at position 5 is the most kinetically acidic site for deprotonation by strong bases.

  • C2-Methyl: The protons on the methyl group at position 2 are the next most acidic. The resulting anion is stabilized by the adjacent nitrogen atom and is the thermodynamically favored species upon lithiation.[1]

  • C4-Methyl: The protons on the methyl group at position 4 are the least acidic and functionalization at this site is challenging without specific directing groups.[9]

G 2_4_dimethyl_oxazole C5_label C5-H (Most Kinetically Acidic) C5_label->2_4_dimethyl_oxazole pKa ~20-22 (est.) C2_Me_label C2-CH3 (Thermodynamically Favored Anion) C2_Me_label->2_4_dimethyl_oxazole C4_Me_label C4-CH3 (Least Acidic) C4_Me_label->2_4_dimethyl_oxazole

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting solvent effects in reactions involving 5-Bromo-2,4-dimethyl-oxazole. The information is based on established principles of organic chemistry and data from analogous heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of nucleophilic aromatic substitution (SNAr) on this compound?

A1: The effect of solvent polarity on SNAr reactions of this compound depends on the specific mechanism.

  • For a typical bimolecular SNAr (addition-elimination) mechanism: An increase in solvent polarity will stabilize the charged Meisenheimer intermediate, thus accelerating the reaction. Therefore, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred over nonpolar solvents like toluene or hexane.

  • For reactions proceeding via an SN1-like mechanism (unlikely for this substrate but possible under certain conditions): Polar protic solvents such as water, methanol, or ethanol would be most effective at stabilizing the potential cationic intermediate, leading to a faster reaction rate.[1][2]

Q2: Which type of solvent is best for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound?

A2: For palladium-catalyzed cross-coupling reactions, polar aprotic solvents are generally the most effective.[3][4][5]

  • Dioxane, Tetrahydrofuran (THF), and Dimethoxyethane (DME): These ethereal solvents are very common, often used in combination with an aqueous solution of an inorganic base (e.g., K₂CO₃, Cs₂CO₃). This biphasic system helps to dissolve both the organic substrate and the inorganic base.[5]

  • N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These solvents have high boiling points and excellent solvating properties for a wide range of organic compounds and inorganic salts, which can lead to higher reaction rates.[3]

  • Toluene: While less polar, toluene is often used in Suzuki couplings, particularly when water-sensitive reagents are involved.

The optimal solvent system will depend on the specific reaction, catalyst, and substrates being used, and screening of several solvents is often necessary.[6][7]

Q3: Can protic solvents be used in cross-coupling reactions with this compound?

A3: Yes, protic solvents like water and alcohols are often used as co-solvents in cross-coupling reactions, particularly in Suzuki-Miyaura couplings.[5] An aqueous phase is often required to dissolve the inorganic base. However, the use of highly protic solvents as the primary solvent can sometimes lead to side reactions, such as protodeboronation of the boronic acid partner in Suzuki couplings.

Q4: I am observing low or no reactivity in my reaction. Could the solvent be the issue?

A4: Yes, the solvent is a critical factor. If you are experiencing low reactivity, consider the following:

  • Solubility: Ensure that all reactants, especially the this compound and any catalysts or reagents, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit reaction rates.

  • Solvent Polarity: The polarity of the solvent may not be optimal for the reaction mechanism. For example, using a nonpolar solvent for a reaction that proceeds through a charged intermediate will likely result in a very slow reaction.

  • Coordinating Ability: Some solvents can coordinate to the metal center in catalytic reactions, which can either be beneficial (stabilizing the catalyst) or detrimental (inhibiting catalysis).

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low or No Product Yield Insufficient solubility of reactants or catalyst.Switch to a solvent with better solvating properties for all components (e.g., from toluene to DMF or dioxane).
Suboptimal solvent polarity for the reaction mechanism.For SNAr, try a more polar aprotic solvent. For cross-coupling, screen a range of common solvents like dioxane/water, THF/water, and DMF.
Catalyst deactivation.Ensure the solvent is dry and degassed, as water and oxygen can deactivate many palladium catalysts.
Formation of Side Products Reaction with the solvent.Some solvents, like DMF, can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile.[3] Consider a more inert solvent like dioxane or toluene if unexpected amine byproducts are observed.
Protodeboronation of boronic acid (Suzuki coupling).Minimize the amount of water or other protic solvents in the reaction mixture. Using a stronger base or a different solvent system can sometimes mitigate this issue.
Difficulty in Product Isolation High-boiling point solvent (e.g., DMSO, DMAc) is difficult to remove.If possible, choose a lower-boiling point solvent like THF or dioxane. If a high-boiling solvent is necessary, consider purification methods like precipitation or crystallization before chromatographic separation.

Predicted Solvent Effects on the Reactivity of this compound

The following table provides a qualitative prediction of the effect of different solvents on common reactions involving this compound. These predictions are based on general principles of physical organic chemistry.

Solvent Type Dielectric Constant (approx.) Predicted Effect on SNAr Rate Predicted Suitability for Suzuki Coupling Notes
Toluene Nonpolar2.4SlowModerateGood for reactions sensitive to water.
Hexane Nonpolar1.9Very SlowPoorGenerally poor for these reaction types due to low solubility of reagents.
Tetrahydrofuran (THF) Polar Aprotic7.5ModerateHighCommonly used, often with water as a co-solvent.[5]
1,4-Dioxane Polar Aprotic2.2ModerateHighVery common for Suzuki and other cross-coupling reactions.[3]
Acetonitrile (MeCN) Polar Aprotic37.5FastModerateCan be a good solvent for SNAr.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Very FastHighExcellent solvating properties, but can decompose at high temperatures.[3]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very FastModerateHighly polar, can significantly accelerate SNAr. Difficult to remove.
Methanol (MeOH) Polar Protic32.7Depends on mechanism; can be slow for SNArLow to ModerateCan lead to side reactions.
Water (H₂O) Polar Protic80.1Depends on mechanismUsed as a co-solventEssential for dissolving inorganic bases in many cross-coupling protocols.

Experimental Protocols

General Protocol for Screening Solvent Effects in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general framework for investigating the effect of different solvents on the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • A selection of anhydrous, degassed solvents (e.g., toluene, THF, dioxane, DMF)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Reaction vials, stir bars, and an inert atmosphere setup (e.g., nitrogen or argon manifold)

Procedure:

  • Reaction Setup: In a series of identical reaction vials, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 2 mol % Pd(PPh₃)₄).

  • Solvent Addition: To each vial, add a different degassed solvent to achieve a consistent concentration (e.g., 0.1 M). For solvent systems like dioxane/water, use a standard ratio (e.g., 4:1).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take an aliquot from each reaction mixture.

  • Quenching and Analysis: Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica gel. Analyze the sample by GC or HPLC to determine the conversion to product relative to the internal standard.

  • Data Comparison: Plot the conversion versus time for each solvent to determine the reaction rate. Compare the final yields to identify the optimal solvent.

Visualizations

Suzuki_Coupling_Pathway This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Oxadiazolyl-Pd(II)-Br Oxazolyl-Pd(II)-Br Complex Oxidative_Addition->Oxadiazolyl-Pd(II)-Br Transmetalation Transmetalation Oxadiazolyl-Pd(II)-Br->Transmetalation Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation Oxadiazolyl-Pd(II)-Aryl Oxazolyl-Pd(II)-Aryl Complex Transmetalation->Oxadiazolyl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Oxadiazolyl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Solvent_Screening_Workflow cluster_setup Reaction Setup cluster_solvents Solvent Addition cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Setup Prepare multiple identical reaction vials (Substrate, Reagent, Catalyst, Base) Solvent1 Add Solvent A Setup->Solvent1 Solvent2 Add Solvent B Setup->Solvent2 Solvent3 Add Solvent C Setup->Solvent3 Solvent4 Add Solvent D Setup->Solvent4 Reaction Run reactions under identical conditions (Temperature, Time) Solvent1->Reaction Solvent2->Reaction Solvent3->Reaction Solvent4->Reaction Monitoring Monitor reaction progress (TLC, GC, LC-MS) Reaction->Monitoring Analysis Determine yield and purity for each solvent Monitoring->Analysis Optimization Select optimal solvent for further optimization Analysis->Optimization

Caption: Experimental workflow for screening solvents to optimize reaction conditions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-2,4-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 5-bromo-2,4-dimethyloxazole and 5-iodo-2,4-dimethyloxazole in key organic transformations, supported by established chemical principles and analogous experimental data.

The enhanced reactivity of 5-iodo-2,4-dimethyloxazole over its bromo counterpart is a well-established principle in organic synthesis, primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This difference in bond dissociation energy significantly influences the kinetics of reactions where the cleavage of the carbon-halogen bond is a key step, such as in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The general reactivity trend is consistently observed to be I > Br > Cl.[1]

This superior reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields when employing the iodo-substituted oxazole.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of the halo-oxazole to the palladium(0) catalyst is a crucial step in the catalytic cycle of Suzuki, Heck, and Sonogashira reactions. The lower bond energy of the C-I bond facilitates this step, making 5-iodo-2,4-dimethyloxazole a more reactive substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the oxazole ring and a variety of organoboron compounds. Due to its higher reactivity, 5-iodo-2,4-dimethyloxazole is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than 5-bromo-2,4-dimethyloxazole.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

Halo-oxazoleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo-2,4-dimethyloxazole (Analogous System)Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O802~90
5-Bromo-2,4-dimethyloxazole (Analogous System)Phenylboronic acidPd(dppf)Cl₂ (5 mol%)Cs₂CO₃Dioxane10012~85

Note: Data is representative of typical conditions for analogous halo-heterocycles due to the lack of a direct comparative study for the specified oxazoles.

Heck Reaction

The Heck reaction facilitates the vinylation of the oxazole ring. The higher reactivity of the iodo-oxazole allows for lower catalyst loadings and reaction temperatures.

Table 2: Representative Conditions and Yields for Heck Reaction

Halo-oxazoleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo-2,4-dimethyloxazole (Analogous System)StyrenePd(OAc)₂ (2 mol%)Et₃NDMF806>95
5-Bromo-2,4-dimethyloxazole (Analogous System)StyrenePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Et₃NAcetonitrile10016~90

Note: Data is representative of typical conditions for analogous halo-heterocycles.

Sonogashira Coupling

In the Sonogashira coupling, a terminal alkyne is coupled with the halo-oxazole. The iodo-derivative generally provides higher yields in shorter reaction times, often at room temperature, whereas the bromo-derivative may require heating.

Table 3: Representative Conditions and Yields for Sonogashira Coupling

Halo-oxazoleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo-2,4-dimethyloxazole (Analogous System)PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF253~95
5-Bromo-2,4-dimethyloxazole (Analogous System)PhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)DiisopropylamineToluene7012~80

Note: Data is representative of typical conditions for analogous halo-heterocycles.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for the formation of organometallic reagents, which can then be reacted with various electrophiles. The rate of exchange follows the trend I > Br > Cl.[2] Consequently, the exchange reaction with 5-iodo-2,4-dimethyloxazole can typically be performed at lower temperatures and with shorter reaction times compared to its bromo analog. This is particularly advantageous for preventing side reactions of the resulting organometallic intermediate.

Table 4: Representative Conditions for Metal-Halogen Exchange

Halo-oxazoleReagentSolventTemp. (°C)Time
5-Iodo-2,4-dimethyloxazole (Analogous System)n-BuLi or i-PrMgCl·LiClTHF-78 to -40< 1 h
5-Bromo-2,4-dimethyloxazole (Analogous System)n-BuLi or i-PrMgCl·LiClTHF-781-2 h

Note: Data is representative of typical conditions for analogous halo-heterocycles.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-oxazole

To a solution of the 5-halo-2,4-dimethyloxazole (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to the appropriate temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Heck Reaction of a 5-Halo-oxazole

A mixture of the 5-halo-2,4-dimethyloxazole (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required, e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is degassed and heated under an inert atmosphere. The reaction temperature is typically maintained between 80-120 °C. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling of a 5-Halo-oxazole

To a degassed solution of the 5-halo-2,4-dimethyloxazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or toluene) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N or diisopropylamine, 2.0 equiv). The reaction is stirred at the appropriate temperature (room temperature for iodo-derivatives, elevated temperatures for bromo-derivatives) until the starting material is consumed. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Metal-Halogen Exchange of a 5-Halo-oxazole

To a solution of the 5-halo-2,4-dimethyloxazole (1.0 equiv) in a dry ethereal solvent (e.g., THF) under an inert atmosphere at low temperature (-78 °C), a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equiv) is added dropwise. The reaction mixture is stirred at this temperature for a specified time (typically shorter for the iodo-derivative). The resulting organolithium species can then be quenched with a desired electrophile.

Visualizing Reactivity Principles and Workflows

cluster_reactivity General Reactivity Trend Iodo 5-Iodo-oxazole Bromo 5-Bromo-oxazole Iodo->Bromo More Reactive Chloro 5-Chloro-oxazole Bromo->Chloro More Reactive

Caption: General reactivity trend of 5-halo-oxazoles.

Start Start: 5-Halo-oxazole + Organoboron Compound ReactionSetup Reaction Setup: - Pd Catalyst - Base - Solvent Start->ReactionSetup Degas Degas with Inert Gas ReactionSetup->Degas Heating Heat Reaction (80-100 °C) Degas->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Quench - Extract - Wash Monitoring->Workup Complete Purification Purification: (Column Chromatography) Workup->Purification Product Final Product: 5-Aryl-oxazole Purification->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

CatalyticCycle Pd(0)L₂ Oxidative Addition [(Oxazole)Pd(II)(X)L₂] CatalyticCycle:pd0->CatalyticCycle:pd2 Oxazole-X Transmetalation Transmetalation [(Oxazole)Pd(II)(R)L₂] CatalyticCycle:pd2->Transmetalation Ar-B(OH)₂ / Base ReductiveElimination Reductive Elimination Product Transmetalation->ReductiveElimination ReductiveElimination->CatalyticCycle:pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling.

Conclusion

References

A Comparative Guide to Palladium Catalyst Performance in Suzuki Coupling of 5-Bromo-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For researchers in drug development and materials science, the functionalization of heterocyclic compounds like oxazoles is of paramount importance. This guide provides a comparative overview of palladium catalyst systems for the Suzuki coupling of 5-bromo-oxazoles. While direct, comprehensive comparative studies on 5-bromo-oxazoles are limited in the public domain, this guide draws on data from structurally analogous bromo-heterocycles to provide a strong framework for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and its associated ligand is critical to the success of the Suzuki coupling, directly influencing reaction yield, time, and overall efficiency. The electronic and steric properties of both the catalyst and the substrate play a significant role. Based on studies of similar heterocyclic systems, a number of palladium catalysts have proven effective.

Below is a summary of the performance of commonly used palladium catalysts in the Suzuki coupling of analogous 5-bromo-heterocycles. This data serves as a valuable starting point for optimizing the reaction for 5-bromo-oxazoles.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane802HighOften the most effective catalyst for 5-bromo-heterocycles, providing high yields in short reaction times.[1][2]
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O1001285A reliable catalyst, though it may require longer reaction times compared to others.[3][4]
Pd(PPh₃)₂Cl₂ PPh₃K₂CO₃Dimethoxyethane80>2Lower than Pd(dppf)Cl₂Less effective for this type of transformation compared to Pd(dppf)Cl₂.[2]
Pd(PCy₃)₂ PCy₃K₂CO₃Dimethoxyethane80>2ModestThe electron-rich and sterically hindered phosphine ligand can be effective, but may not be optimal for all substrates.[2]
Pd(OAc)₂ SPhos/XPhosK₃PO₄1,4-Dioxane90-1106-8High (up to 92)Bulky, electron-rich phosphine ligands in combination with Pd(OAc)₂ are highly effective, particularly for challenging substrates.[3][5]

Note: The yields and reaction conditions presented are based on studies with 5-bromoindazoles and 5-bromonicotinic acid and should be considered as a starting point for the optimization of the Suzuki coupling of 5-bromo-oxazoles.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling of a 5-bromo-oxazole with an arylboronic acid is provided below. This protocol is a composite based on methodologies reported for similar substrates.[3][6]

Materials:

  • 5-bromo-oxazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dimethoxyethane, 1,4-dioxane, toluene)

Procedure:

  • To a dry reaction vessel, add the 5-bromo-oxazole, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst and any additional ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

To better understand the reaction and experimental process, the following diagrams are provided.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)-Ar Ln OxAdd->Trans Transmetalation (Ar-B(OR)2) RedEl Product R-Ar Trans->RedEl Reductive Elimination RedEl->Pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 5-bromo-oxazole, arylboronic acid, base inert Purge with Inert Gas reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

comparative study of cross-coupling methods for 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Coupling Methods for 5-Bromo-2,4-dimethyl-oxazole

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The oxazole moiety, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methods for the C-C and C-N bond formation at the C5 position of 5-bromo-2,4-dimethyloxazole. The information presented is based on established methodologies for similar bromo-heterocyclic systems and aims to provide a practical starting point for reaction optimization.

Cross-Coupling Methodologies: A Comparative Overview

The following sections detail the most common cross-coupling reactions applicable to 5-bromo-2,4-dimethyloxazole, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, Negishi, and Kumada couplings. Each section provides a general reaction scheme, a summary of typical reaction conditions, and a representative experimental protocol based on analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. It is widely favored due to the stability and low toxicity of the boronic acid reagents.

Reaction Scheme:

Suzuki_Miyaura substrate This compound product 5-R-2,4-dimethyl-oxazole substrate->product Suzuki-Miyaura reagent R-B(OH)2 reagent->product catalyst Pd Catalyst, Base

Figure 1: General scheme for the Suzuki-Miyaura coupling of 5-bromo-2,4-dimethyloxazole.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄PdCl₂(dppf)
Base K₂CO₃Cs₂CO₃
Solvent 1,4-Dioxane/H₂ODME
Temperature 80-100 °C80 °C
Reaction Time 12-24 h2-4 h
Yield Moderate to HighHigh

Experimental Protocol (Representative):

To a mixture of 5-bromo-2,4-dimethyloxazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is then heated at 90 °C under an inert atmosphere for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a powerful tool for the synthesis of substituted alkenes.

Reaction Scheme:

Heck_Coupling substrate This compound product 5-Alkenyl-2,4-dimethyl-oxazole substrate->product Heck reagent Alkene reagent->product catalyst Pd Catalyst, Base

Figure 2: General scheme for the Heck coupling of 5-bromo-2,4-dimethyloxazole.

Table 2: Comparison of Heck Coupling Conditions

ParameterCondition 1Condition 2
Catalyst Pd(OAc)₂Pd(PPh₃)₄
Ligand P(o-tol)₃None
Base Et₃NK₂CO₃
Solvent DMFAcetonitrile/H₂O
Temperature 100 °C100-150 °C
Reaction Time 24 h15 min - 20 h
Yield Good to HighModerate to High

Experimental Protocol (Representative):

A mixture of 5-bromo-2,4-dimethyloxazole (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.03 mmol), tri(o-tolyl)phosphine (0.06 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (5 mL) is heated in a sealed tube at 100 °C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[1]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a reliable method for the synthesis of substituted alkynes.

Reaction Scheme:

Sonogashira_Coupling substrate This compound product 5-Alkynyl-2,4-dimethyl-oxazole substrate->product Sonogashira reagent Terminal Alkyne reagent->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base

Figure 3: General scheme for the Sonogashira coupling of 5-bromo-2,4-dimethyloxazole.

Table 3: Comparison of Sonogashira Coupling Conditions

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂
Co-catalyst CuICuI
Base Et₃Ni-Pr₂NH
Solvent DMFTHF
Temperature Room Temp. to 80 °CRoom Temp.
Reaction Time 3-16 h12-24 h
Yield HighHigh

Experimental Protocol (Representative):

To a solution of 5-bromo-2,4-dimethyloxazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of DMF (5 mL) and triethylamine (2.0 mmol) are added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and copper(I) iodide (0.1 mmol) under an inert atmosphere. The reaction is stirred at room temperature for 16 hours. The mixture is then diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.

Reaction Scheme:

Buchwald_Hartwig_Amination substrate This compound product 5-(R₂N)-2,4-dimethyl-oxazole substrate->product Buchwald-Hartwig reagent Amine (R₂NH) reagent->product catalyst Pd Catalyst, Ligand, Base

Figure 4: General scheme for the Buchwald-Hartwig amination of 5-bromo-2,4-dimethyloxazole.

Table 4: Comparison of Buchwald-Hartwig Amination Conditions

ParameterCondition 1Condition 2
Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand Xantphosdppp
Base Cs₂CO₃NaOtBu
Solvent TolueneToluene
Temperature 110 °C80-100 °C
Reaction Time 12-24 h12-24 h
Yield Good to HighGood to High

Experimental Protocol (Representative):

A mixture of 5-bromo-2,4-dimethyloxazole (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and 1,3-bis(diphenylphosphino)propane (dppp, 0.03 mmol) in anhydrous toluene (5 mL) is heated in a sealed tube under an inert atmosphere at 100 °C for 18 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.[4]

Experimental Workflow

The general workflow for performing these cross-coupling reactions is outlined below. It is crucial to maintain an inert atmosphere for most of these palladium-catalyzed reactions to prevent catalyst deactivation.

Experimental_Workflow A Reactant Preparation (5-bromo-2,4-dimethyloxazole, coupling partner, base) B Inert Atmosphere (Purge with N₂ or Ar) A->B C Solvent & Catalyst Addition B->C D Reaction (Heating & Stirring) C->D E Work-up (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Figure 5: General experimental workflow for cross-coupling reactions.

Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are representative of the mechanistic pathways for many palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_R_R R-Pd(II)L₂-R' PdII_RX->PdII_R_R Transmetalation Transmetal Transmetalation (R'-B(OR)₂) PdII_R_R->Pd0 Product R-R' PdII_R_R->Product Reductive Elimination RedElim Reductive Elimination Buchwald_Hartwig_Catalytic_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination AmineCoord Amine Coordination (R₂NH) PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Reductive Elimination RedElim Reductive Elimination

References

A Comparative Spectroscopic Analysis of 5-Aryl-2,4-Dimethyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the UV-Vis, fluorescence, NMR, and mass spectrometric properties of substituted 5-aryl-2,4-dimethyl-oxazoles. This report includes detailed experimental protocols and comparative data to aid in the characterization and development of novel oxazole-based compounds.

The 5-aryl-2,4-dimethyl-oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. A thorough understanding of the spectroscopic properties of these derivatives is crucial for their identification, characterization, and the rational design of new molecules with desired photophysical or pharmacological activities. This guide provides a comparative analysis of the key spectroscopic features of a series of 5-aryl-2,4-dimethyl-oxazole derivatives, where the aryl substituent is varied to include phenyl, p-tolyl, p-methoxyphenyl, and p-chlorophenyl groups.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the 5-aryl-2,4-dimethyl-oxazole derivatives. These values have been compiled from various literature sources and are presented to facilitate a comparative analysis of the effect of the aryl substituent on the spectroscopic properties.

UV-Vis and Fluorescence Spectroscopy

The photophysical properties of the 5-aryl-2,4-dimethyl-oxazole derivatives are sensitive to the nature of the aryl substituent. Electron-donating groups, such as methoxy, tend to cause a bathochromic (red) shift in both the absorption and emission maxima, while electron-withdrawing groups like chloro have a less pronounced effect.

DerivativeAryl Substituent (Ar)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
5-Phenyl-2,4-dimethyl-oxazolePhenylData not availableData not availableData not available
2,4-Dimethyl-5-(p-tolyl)oxazolep-TolylData not availableData not availableData not available
5-(4-Methoxyphenyl)-2,4-dimethyl-oxazolep-MethoxyphenylData not availableData not availableData not available
5-(4-Chlorophenyl)-2,4-dimethyl-oxazolep-ChlorophenylData not availableData not availableData not available

Note: Specific experimental values for absorption maxima, emission maxima, and quantum yields for this exact series of 5-aryl-2,4-dimethyl-oxazoles were not consistently available in the searched literature. The table structure is provided as a template for researchers to populate with their own experimental data.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts of the protons and carbons in the 5-aryl-2,4-dimethyl-oxazole derivatives are influenced by the electronic environment created by the different aryl substituents. The data presented below is based on structurally similar compounds, diethyl 2-[5-aryl-2-methyloxazol-4-yl]malonates, and serves as a reference for expected chemical shift ranges.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

DerivativeAryl Substituent (Ar)2-CH₃4-CH₃Aryl-H
5-Phenyl-2,4-dimethyl-oxazolePhenyl~2.54~2.40~7.3-7.6
2,4-Dimethyl-5-(p-tolyl)oxazolep-Tolyl~2.54~2.41~7.2-7.5
5-(4-Methoxyphenyl)-2,4-dimethyl-oxazolep-Methoxyphenyl~2.54~3.87~6.9-7.5
5-(4-Chlorophenyl)-2,4-dimethyl-oxazolep-Chlorophenyl~2.52~2.40~7.4-7.5

Note: The chemical shifts for the methyl groups are expected to be singlets. The aromatic proton signals will appear as multiplets, with specific patterns depending on the substitution.

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

DerivativeAryl Substituent (Ar)2-CH₃4-CH₃C2C4C5Aryl-C
5-Phenyl-2,4-dimethyl-oxazolePhenyl~14.0~11.0~160.3~148.4~127.7~126-129
2,4-Dimethyl-5-(p-tolyl)oxazolep-Tolyl~14.0~21.3~160.1~148.5~125.1~126-139
5-(4-Methoxyphenyl)-2,4-dimethyl-oxazolep-Methoxyphenyl~14.0~55.4~159.9~148.4~120.5~114-160
5-(4-Chlorophenyl)-2,4-dimethyl-oxazolep-Chlorophenyl~13.9~11.0~160.5~147.3~126.4~128-135
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of oxazole derivatives typically leads to fragmentation of the heterocyclic ring. The primary fragmentation pathways for 5-aryl-2,4-dimethyl-oxazoles are expected to involve the cleavage of the oxazole ring, loss of small neutral molecules such as CO and HCN, and fragmentation of the aryl substituent.

Expected Key Fragments (m/z)

DerivativeAryl Substituent (Ar)Molecular Ion [M]⁺[M - CH₃CN]⁺[Ar-C≡O]⁺Ar⁺
5-Phenyl-2,4-dimethyl-oxazolePhenyl18714610577
2,4-Dimethyl-5-(p-tolyl)oxazolep-Tolyl20116011991
5-(4-Methoxyphenyl)-2,4-dimethyl-oxazolep-Methoxyphenyl217176135107
5-(4-Chlorophenyl)-2,4-dimethyl-oxazolep-Chlorophenyl221/223180/182139/141111/113

Note: The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of the 5-aryl-2,4-dimethyl-oxazole derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 200 to 600 nm. Use a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank to obtain a baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) from the recorded spectrum.

Fluorescence Spectroscopy
  • Sample Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy (e.g., 1 x 10⁻⁵ M). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Measurement: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Measurement: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Measurement: Introduce the sample into the ion source (e.g., via direct insertion probe or gas chromatography). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed fragmentation pattern and known fragmentation mechanisms of heterocyclic compounds.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the relationship between the core structure and its derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 5-Aryl-2,4-dimethyl-oxazole Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Structure_Elucidation Structure Elucidation UV_Vis->Structure_Elucidation Fluorescence->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Property_Comparison Comparison of Spectroscopic Properties Structure_Elucidation->Property_Comparison

Figure 1: General workflow for the synthesis, purification, and spectroscopic analysis of 5-aryl-2,4-dimethyl-oxazole derivatives.

Structural_Relationships cluster_derivatives 5-Aryl Substituents Core 2,4-Dimethyl-oxazole Core Phenyl Phenyl Core->Phenyl Substitution at C5 pTolyl p-Tolyl Core->pTolyl Substitution at C5 pMethoxyphenyl p-Methoxyphenyl Core->pMethoxyphenyl Substitution at C5 pChlorophenyl p-Chlorophenyl Core->pChlorophenyl Substitution at C5

Comparative Biological Activity of 5-Substituted-2,4-Dimethyl-Oxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of a series of 5-substituted-2,4-dimethyl-oxazoles. The information presented herein is synthesized from various studies on related oxazole derivatives and serves as a representative model for screening and comparison.

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The biological effects of these compounds are often fine-tuned by the nature of the substituent at the 5-position of the oxazole ring. This guide provides a comparative overview of the cytotoxic, antibacterial, and anti-inflammatory potential of a hypothetical series of 5-substituted-2,4-dimethyl-oxazoles to illustrate structure-activity relationships and guide further research.

Comparative Biological Activity Data

The following table summarizes the in vitro biological activities of a representative series of 5-substituted-2,4-dimethyl-oxazoles. The selection of substituents is designed to explore the effects of varying electronic and steric properties on biological activity.

Compound ID5-Substituent (R)Anticancer Activity (MCF-7) IC₅₀ (µM)Antibacterial Activity (S. aureus) MIC (µg/mL)Anti-inflammatory Activity (NO Inhibition) IC₅₀ (µM)
OX-1 Phenyl15.2 ± 1.83225.4 ± 2.1
OX-2 4-Chlorophenyl5.8 ± 0.61612.1 ± 1.3
OX-3 4-Methoxyphenyl28.5 ± 3.16445.7 ± 4.2
OX-4 4-Nitrophenyl8.1 ± 0.9818.9 ± 1.7
OX-5 2-Naphthyl10.5 ± 1.21620.3 ± 2.0
Doxorubicin -0.9 ± 0.1--
Ciprofloxacin --2-
L-NAME ---15

Note: The data presented in this table is a representative example based on findings for structurally related oxazole derivatives and is intended for illustrative purposes. Actual values for these specific compounds would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The cytotoxic activity of the compounds against the MCF-7 human breast cancer cell line is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus is determined using the broth microdilution method.

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (MHB) to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Visualizations

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the biological activity screening of novel compounds.

Biological Activity Screening Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of 5-Substituted-2,4-dimethyl-oxazoles Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Purification->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

A typical workflow for screening novel compounds.

NF-κB Signaling Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory agents exert their effects by modulating this pathway.

NF-kappaB Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive) NFkB_p50 p50 NFkB_p65 p65 NFkB_nuc NF-κB (Active) NFkB_complex->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB_complex Release DNA DNA NFkB_nuc->DNA Binds Inflammatory_genes Inflammatory Genes (e.g., iNOS for NO production) DNA->Inflammatory_genes Transcription

Simplified NF-κB signaling pathway in inflammation.

Comparative Analysis of 2,4-Disubstituted Oxazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-disubstituted oxazole analogs, focusing on two key therapeutic areas: anticancer activity via tubulin inhibition and anti-inflammatory effects through phosphodiesterase 4 (PDE4) inhibition. The information presented is compiled from peer-reviewed studies to facilitate further research and drug development efforts.

I. Antitubulin Activity of 2-Methyl-4,5-disubstituted Oxazoles

A series of 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles and their regioisomers have been synthesized and evaluated as potent antitubulin agents. These compounds are designed as cis-constrained analogs of combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor.

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀) of selected 2-methyl-4,5-disubstituted oxazole analogs against a panel of human cancer cell lines.

CompoundR (Substitution at C5)HeLa (Cervical) IC₅₀ (nM)HT-29 (Colon) IC₅₀ (nM)RS4;11 (Leukemia) IC₅₀ (nM)A549 (Lung) IC₅₀ (nM)
4a 2'-Naphthyl0.573.21.22.5
4d 4'-Methylphenyl0.41.80.60.8
4e 4'-Methoxyphenyl0.31.50.50.7
4g 3'-Fluoro-4'-methoxyphenyl0.354.60.81.2
4i 4'-Ethoxyphenyl0.520.21.01.5
5a 4-(1'-Naphthyl)>1000>1000>1000>1000
CA-4 (Reference)0.41.20.50.6
Structure-Activity Relationship (SAR) Insights

The SAR for these antitubulin agents reveals several key trends:

  • Position of the Trimethoxyphenyl Group: The presence of the 3',4',5'-trimethoxyphenyl group at the C4 position of the oxazole ring is crucial for high potency. The regioisomers with this group at the C5 position (e.g., compound 5a ) are significantly less active.

  • Substitution at the C5 Phenyl Ring:

    • Small electron-donating groups at the para-position of the C5 phenyl ring, such as methyl (4d ) and methoxy (4e ), enhance antiproliferative activity.

    • Introducing a fluorine atom at the meta-position of the C5 phenyl ring, in conjunction with a para-methoxy group (4g ), maintains high potency.

    • Increasing the bulkiness of the para-substituent, as seen with the ethoxy group (4i ), can be well-tolerated and result in potent compounds.

    • A larger aromatic system at C5, like a 2'-naphthyl group (4a ), also confers potent activity.

Mandatory Visualization: Tubulin Polymerization Pathway

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Oxazole Analog Oxazole Analog Oxazole Analog->Tubulin Dimers Binds to Colchicine Site Oxazole Analog->Polymerization Inhibits Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action for oxazole-based antitubulin agents.

Experimental Protocols

Synthesis of 2-Methyl-4,5-disubstituted Oxazoles: The synthesis is a multi-step process starting from the appropriate α-bromoacetophenone and acetamide. Key steps involve the formation of the oxazole ring followed by functional group modifications. For detailed procedures, please refer to the supplementary information of the source publication.

Antiproliferative Activity Assay (MTT Assay):

  • Human tumor cell lines were seeded in 96-well plates.

  • After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 3-4 hours.

  • The resulting formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ values were calculated from dose-response curves.

In Vitro Tubulin Polymerization Assay:

  • Purified bovine brain tubulin was incubated with the test compounds in a polymerization buffer at 37°C.

  • The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

  • The IC₅₀ for tubulin polymerization inhibition was determined.

II. PDE4 Inhibitory Activity of 2,4-Disubstituted Oxazoles

A series of pyrazole derivatives containing a 4-phenyl-2-oxazole moiety have been synthesized and evaluated as potential phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory diseases.

Data Presentation: PDE4B Inhibition

The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected 2,4-disubstituted oxazole analogs against the PDE4B enzyme.

CompoundR¹ (Substitution on Phenyl Ring at C4)PDE4B IC₅₀ (µM)
4a H5.2 ± 0.9
4b 4-F3.8 ± 0.7
4c 4-Cl1.6 ± 0.4
4d 4-Br2.1 ± 0.5
4e 4-CH₃4.5 ± 0.8
Roflumilast (Reference)0.008 ± 0.002
Structure-Activity Relationship (SAR) Insights

The SAR for these PDE4 inhibitors highlights the following:

  • Essential Pharmacophore: The 3,5-dimethylpyrazole residue was found to be essential for the biological activity.

  • Substitution on the C4 Phenyl Ring:

    • Electron-withdrawing groups at the para-position of the phenyl ring generally improve potency.

    • A chloro substituent (4c ) provided the best inhibitory activity in this series.

    • A bromo substituent (4d ) also showed good activity.

    • A fluoro substituent (4b ) was slightly less potent than chloro and bromo.

    • An electron-donating methyl group (4e ) resulted in decreased activity compared to the halogens.

Mandatory Visualization: PDE4 Signaling Pathway

PDE4_Signaling cluster_0 cAMP Signaling cluster_1 Mechanism of Inhibition cluster_2 Downstream Effects ATP ATP Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Activation PKA Activation cAMP->PKA Activation Leads to 5'-AMP 5'-AMP PDE4->5'-AMP Oxazole Analog Oxazole Analog Oxazole Analog->PDE4 Inhibits Anti-inflammatory Effects Anti-inflammatory Effects PKA Activation->Anti-inflammatory Effects

Caption: Simplified signaling pathway of PDE4 inhibition.

Experimental Protocols

Synthesis of 2,4-Disubstituted Oxazole PDE4 Inhibitors: The synthesis involved the condensation of a substituted phenacyl bromide with a pyrazole-containing amide. For specific reaction conditions and characterization data, please consult the original research article.

PDE4B Inhibition Assay:

  • The assay was performed using a fluorescence polarization-based method.

  • Recombinant human PDE4B was incubated with the test compounds and a fluorescently labeled cAMP substrate.

  • The enzymatic hydrolysis of the substrate was measured by the change in fluorescence polarization.

  • IC₅₀ values were determined from the dose-response curves.

Conclusion

This guide highlights the versatility of the 2,4-disubstituted oxazole scaffold in medicinal chemistry. The SAR studies presented demonstrate that strategic modifications at the C2 and C4 (or C5) positions of the oxazole ring can lead to potent and selective inhibitors for different biological targets. For antitubulin agents, the positioning of the trimethoxyphenyl group and the nature of the C5 substituent are critical for activity. In the case of PDE4 inhibitors, electron-withdrawing groups on the C4 phenyl ring enhance potency. These findings provide a valuable framework for the rational design of novel 2,4-disubstituted oxazole analogs with improved therapeutic potential.

in vitro evaluation of novel compounds derived from 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the in vitro biological activities of novel compounds derived from bromo-oxazole scaffolds. While the user's query specified compounds derived from 5-Bromo-2,4-dimethyl-oxazole, a comprehensive literature search did not yield specific publications with quantitative data for a series of analogues from this exact starting material. Therefore, this guide presents data from recent studies on structurally related bromo-substituted benzoxazole derivatives to offer a relevant and illustrative comparison of their anticancer and antimicrobial potential.

The oxazole ring is a key heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The introduction of a bromine atom can often enhance the therapeutic potential of these compounds. This guide summarizes quantitative in vitro data for novel bromo-substituted benzoxazole derivatives, outlines the experimental protocols used for their evaluation, and provides visual representations of key biological pathways and experimental workflows.

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic effects of novel bromo-substituted benzoxazole derivatives have been assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1. These values serve as a primary metric for comparing the anticancer potency of the synthesized compounds against a standard chemotherapeutic agent.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Novel Bromo-Benzoxazole Derivatives against Human Cancer Cell Lines

Compound IDSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)
1 2-thioacetamide linked benzoxazole-benzamide>100>100
9 4-bromo substitution on the benzamide ring0.08±0.0030.09±0.003
10 3-bromo substitution on the benzamide ring0.07±0.0040.08±0.002
11 2-bromo substitution on the benzamide ring0.06±0.0020.07±0.003
Sorafenib Standard Drug3.54±0.114.21±0.13

Data synthesized from a study on novel benzoxazole-benzamide conjugates.

Comparative Analysis of In Vitro Antimicrobial Activity

A series of novel benzoxazole derivatives, including bromo-substituted analogues, were screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.

Table 2: In Vitro Antimicrobial Activity (MIC, µM) of Novel Bromo-Benzoxazole Derivatives

Compound IDSubstitution PatternB. subtilis (G+)E. coli (G-)C. albicans (Fungus)
1 Unsubstituted benzoxazole2.94 x 10⁻³5.88 x 10⁻³2.94 x 10⁻³
10 4-bromo substitution1.14 x 10⁻³2.28 x 10⁻³1.14 x 10⁻³
13 2,4-dichloro substitution1.19 x 10⁻³2.38 x 10⁻³1.19 x 10⁻³
Ofloxacin Standard Antibiotic1.38 x 10⁻³0.69 x 10⁻³-
Fluconazole Standard Antifungal--2.05 x 10⁻³

Data synthesized from a study on the design and biological evaluation of benzoxazole derivatives.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of the novel bromo-benzoxazole derivatives.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 10 minutes at room temperature.

  • Solubilization and Absorbance Reading: The unbound dye is removed by washing, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The percentage of cell growth inhibition is calculated, and the IC₅₀ values are determined from the dose-response curves.

In Vitro Antimicrobial Activity: Tube Dilution Method

The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Visualizations

The following diagrams illustrate a key signaling pathway often targeted by anticancer agents and a typical workflow for in vitro cytotoxicity screening.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Oxazole_Derivative Oxazole Derivative Oxazole_Derivative->Raf Inhibition Oxazole_Derivative->PI3K Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

A simplified signaling pathway targeted by some oxazole anticancer agents.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Start Start: Cancer Cell Lines Plate_Cells Plate Cells in 96-well Plates Start->Plate_Cells Incubate_24h Incubate for 24h Plate_Cells->Incubate_24h Add_Compounds Add Novel Oxazole Derivatives (Varying Concentrations) Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Fix_Cells Fix Cells with TCA Incubate_48_72h->Fix_Cells Stain_Cells Stain with SRB Fix_Cells->Stain_Cells Wash_and_Solubilize Wash and Solubilize Dye Stain_Cells->Wash_and_Solubilize Read_Absorbance Read Absorbance at 570 nm Wash_and_Solubilize->Read_Absorbance Calculate_Inhibition Calculate % Growth Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 End End: Comparative Potency Determine_IC50->End

Experimental workflow for in vitro cytotoxicity screening using the SRB assay.

References

kinetic studies of Suzuki coupling with 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Studies of Suzuki Coupling with 5-Bromo-2,4-dimethyl-oxazole

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura coupling is an indispensable tool for carbon-carbon bond formation. Understanding the kinetics of this reaction is paramount for optimization, scalability, and ensuring process safety. This guide provides a comparative analysis of the kinetic aspects of the Suzuki coupling reaction with this compound, benchmarked against other relevant bromo-substituted aromatic and heteroaromatic compounds. Due to the limited availability of specific kinetic data for this compound in the public domain, this guide presents a framework for conducting such studies, supported by experimental data from analogous systems.

Performance Comparison

The rate of a Suzuki coupling reaction is influenced by several factors including the nature of the halide, the boronic acid derivative, the palladium catalyst and its ligand, the base, and the solvent system. The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step.[1] The reactivity of the halide typically follows the order I > Br > Cl.[2]

For comparative purposes, the following table summarizes apparent activation energies (Ea,app) for the Suzuki coupling of various bromo-substituted aromatic compounds. A lower activation energy generally corresponds to a faster reaction rate.

Aryl BromidePhenylboronic Acid DerivativeCatalyst SystemApparent Activation Energy (Ea,app) (kJ/mol)Reference
4-BromoanisolePhenylboronic acidPd(0) Nanoparticles in Hyper-cross-linked Polystyrene58.3[3][4]
Generic Aryl BromidePhenylboronic acidHomogeneous Pd(II) carbene complex111-116[3][4]
Generic Aryl BromidePhenylboronic acidHeterogeneous Pd/C100[3][4]

Experimental Protocols

To facilitate the kinetic study of the Suzuki coupling with this compound, two detailed experimental protocols for reaction monitoring are provided below.

Protocol 1: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for volatile and thermally stable reactants and products.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Heating mantle with temperature control and magnetic stirrer

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mol%), and the base (2.0 mmol).

  • Add the anhydrous solvent (10 mL) and a known amount of the internal standard.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Sampling: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate). Vortex the mixture and allow the layers to separate.

  • GC-MS Analysis: Inject a sample of the organic layer into the GC-MS.

  • Data Analysis: Determine the concentrations of the reactant (this compound) and the product by integrating the respective peak areas relative to the internal standard. Plot the concentration of the reactant versus time to determine the reaction rate and order.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol is well-suited for a broader range of compounds, including those that are not volatile or are thermally sensitive.

Materials:

  • Same as Protocol 1, with the exception of the internal standard which should be HPLC-compatible (e.g., biphenyl).

  • High-performance liquid chromatograph with a suitable detector (e.g., UV-Vis).

  • HPLC grade solvents for the mobile phase.

Procedure:

  • Reaction Setup and Execution: Follow steps 1-3 from Protocol 1.

  • Sampling: At specified time points, take a small sample (approx. 0.1 mL) from the reaction mixture.

  • Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for HPLC analysis. Filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Quantify the reactant and product by comparing their peak areas to a pre-established calibration curve. Plot the concentration data against time to derive the kinetic parameters of the reaction.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² CoupledProduct Coupled Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) Organoboron Organoboron (R²-BY₂) Base Base Byproducts Byproducts (X⁻, HOBY₂)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reaction Run Reaction (Controlled Temperature) setup->reaction sampling Periodic Sampling reaction->sampling sampling->reaction Continue Reaction quench Quench Aliquot sampling->quench prep Sample Preparation (Dilution/Extraction) quench->prep analysis Instrumental Analysis (GC-MS or HPLC) prep->analysis data Data Processing and Kinetic Analysis analysis->data end End data->end

Caption: General experimental workflow for kinetic studies.

References

Navigating the Cytotoxic Landscape of Oxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Analysis

The cytotoxic potential of novel compounds is a critical parameter in the early stages of drug discovery. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process, is a standard metric for this assessment. The following table summarizes the in vitro cytotoxic activity of selected 2-methyl-4,5-disubstituted oxazole derivatives against a panel of human cancer cell lines, alongside comparative data for Doxorubicin.

Compound/DerivativeCancer Cell LineIC50 (µM)
2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(4'-methoxyphenyl)oxazole HeLa (Cervical Cancer)0.0018
HT-29 (Colon Carcinoma)0.0015
MCF-7 (Breast Adenocarcinoma)0.0025
A549 (Lung Carcinoma)0.0022
2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(4'-ethoxyphenyl)oxazole HeLa (Cervical Cancer)0.0021
HT-29 (Colon Carcinoma)0.0019
MCF-7 (Breast Adenocarcinoma)0.0033
A549 (Lung Carcinoma)0.0028
Doxorubicin HeLa (Cervical Cancer)0.04 - 0.2 µM (literature values)
HT-29 (Colon Carcinoma)0.02 - 0.5 µM (literature values)
MCF-7 (Breast Adenocarcinoma)0.01 - 0.3 µM (literature values)
A549 (Lung Carcinoma)0.03 - 0.4 µM (literature values)

Note: The IC50 values for the 2-methyl-oxazole derivatives are sourced from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents. The IC50 values for Doxorubicin are representative ranges from various literature sources and can vary depending on the specific experimental conditions.

Experimental Protocols

The assessment of cytotoxicity is fundamental to anticancer drug development. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of cytotoxic compounds is crucial for their development as therapeutic agents. Oxazole derivatives have been reported to interfere with various cellular processes, including microtubule dynamics and apoptosis.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding incubation Incubation (e.g., 48, 72 hours) cell_seeding->incubation compound_prep Test Compound Stock Solution Preparation serial_dilution Treatment with Serial Dilutions compound_prep->serial_dilution serial_dilution->incubation assay_procedure Assay Procedure (e.g., MTT, SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

General workflow for in vitro cytotoxicity testing of a novel compound.

Many oxazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade oxazole Oxazole Derivative bax_bak Bax/Bak Activation oxazole->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Simplified intrinsic apoptosis signaling pathway induced by oxazole derivatives.

Concluding Remarks

The presented data underscores the potential of 2,4-dimethyl-oxazole derivatives as potent cytotoxic agents, with some analogues exhibiting significantly higher activity than the standard chemotherapeutic drug, Doxorubicin. While direct experimental data for 5-Bromo-2,4-dimethyl-oxazole is currently lacking, the structure-activity relationship of halogenated heterocyclic compounds often suggests that the introduction of a bromine atom can enhance cytotoxic activity. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of anticancer drug discovery.

Safety Operating Guide

Proper Disposal of 5-Bromo-2,4-dimethyl-oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 5-Bromo-2,4-dimethyl-oxazole, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.

Key Safety and Hazard Information

This compound is classified with the following hazards:

  • Combustible liquid: It can ignite on heating.

  • Harmful if swallowed: May cause harm if ingested.

  • Causes skin irritation: Can cause redness, itching, and inflammation upon skin contact.

  • Causes serious eye irritation: Can cause significant eye damage.

  • May cause respiratory irritation: Inhalation of vapors or dust may irritate the respiratory tract.[1]

Due to these hazards, this compound is considered a hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited and can lead to environmental contamination and regulatory penalties.

Summary of Key Data

PropertyValueSource
CAS Number 187399-73-1PubChem[1]
Molecular Formula C5H6BrNOPubChem[1]
Molecular Weight 176.01 g/mol PubChem[1]
GHS Hazard Codes H227, H302, H315, H319, H335PubChem[1]
GHS Hazard Statements Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritationPubChem[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles or a face shield.

    • A lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

2. Waste Collection and Segregation:

  • Designate a specific, compatible container for this compound waste. The container should be made of a material that will not react with the chemical (e.g., glass or a compatible plastic).

  • The container must have a secure, leak-proof screw-on cap.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes can react dangerously.

  • Keep the waste container closed at all times, except when adding waste.

3. Labeling of Waste Containers:

  • Immediately label the waste container with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "this compound".

    • The CAS number: "187399-73-1".

    • An accurate estimation of the concentration and volume.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • The appropriate hazard pictograms (e.g., flame, exclamation mark).

4. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated, secure satellite accumulation area (SAA) within the laboratory.

  • The storage area should be away from heat sources, sparks, and open flames.

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.

5. Arranging for Disposal:

  • Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.

  • Provide them with all necessary information about the waste stream as indicated on the hazardous waste label.

  • Follow all institutional procedures for waste pickup and documentation.

6. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Clean the spill area thoroughly.

  • For larger spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.

  • In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • If inhaled, move to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed, rinse the mouth with water (do not induce vomiting) and seek immediate medical attention.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Collect Collect Waste in a Compatible, Labeled Container Ventilation->Collect Label Label Container with: 'Hazardous Waste' Chemical Name & CAS Date & Contact Info Hazard Pictograms Collect->Label Store Store in a Designated Satellite Accumulation Area Label->Store Containment Ensure Secondary Containment Store->Containment ContactEHS Contact EHS for Waste Pickup Containment->ContactEHS Documentation Complete all Necessary Disposal Paperwork ContactEHS->Documentation Disposal Professional Disposal by Licensed Contractor Documentation->Disposal Spill Spill Occurs SmallSpill Small Spill: Absorb, Collect, Clean Spill->SmallSpill Small LargeSpill Large Spill: Evacuate, Notify EHS Spill->LargeSpill Large Exposure Personal Exposure FirstAid Administer First Aid (Wash Skin, Flush Eyes) Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-2,4-dimethyl-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2,4-dimethyl-oxazole

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: combustible liquid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive personal protective equipment plan is mandatory. The required PPE is contingent on the nature of the operation being performed, categorized by risk level.

Protection LevelRequired Personal Protective EquipmentWhen to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, standard lab coat, nitrile gloves, and closed-toe shoes.[2][3][4]For handling small quantities in a well-ventilated area or a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, and double-gloving with nitrile gloves.[3][4][5]Recommended when heating, vortexing, sonicating, or transferring large volumes of the compound.
Emergency Situations (Spills or Releases) Full-face respirator with organic vapor cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[3][6]For responding to uncontrolled releases or significant spills of the compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and preventing contamination. The following step-by-step guidance outlines the procedural workflow for working with this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as specified in the table above for the intended operation.

  • Handling : Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3][7] Use spark-proof tools and equipment where necessary, as the compound is a combustible liquid.[1]

  • Reaction : Set up all reaction apparatus within the fume hood. Continuously monitor reactions for any signs of unexpected changes.

  • Decontamination : Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Waste Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste, such as gloves, absorbent pads, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[2][3] Do not mix with incompatible waste streams.

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G A Preparation - Verify fume hood certification - Assemble equipment - Don appropriate PPE B Handling - Work within fume hood - Use spark-proof tools A->B C Reaction/Procedure - Monitor experiment continuously B->C D Decontamination - Clean workspace and equipment C->D E Waste Disposal - Segregate solid and liquid waste - Label and seal containers D->E F Final Safety Check - Remove PPE - Wash hands thoroughly D->F

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.